2,4-Dinitrobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARDYTBLZQDXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209861 | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-57-1 | |
| Record name | 2,4-Dinitrobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dinitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzyl chloride is a nitroaromatic compound of significant interest in chemical synthesis and biological research. Its reactivity, driven by the presence of two nitro groups and a benzylic chloride, makes it a versatile intermediate for the synthesis of various organic molecules. In the realm of drug development, its potent ability to induce contact hypersensitivity has rendered it a valuable tool for studying immune responses and the signaling pathways that govern inflammation. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological activities of this compound, with a focus on its interaction with key cellular signaling pathways.
Chemical Identity and Properties
This compound, also known as 1-(chloromethyl)-2,4-dinitrobenzene, is a yellow crystalline solid.[1] The presence of the electron-withdrawing nitro groups significantly influences its chemical behavior, enhancing the reactivity of the benzylic chloride towards nucleophilic substitution.[1]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₄ | |
| Molecular Weight | 216.58 g/mol | |
| Melting Point | 34-36 °C (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Density | ~1.538 g/cm³ | [2] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C, calculated). | [2] |
| CAS Number | 610-57-1 | |
| InChI | 1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])CCl |
Chemical Structure
The structure of this compound is characterized by a benzene (B151609) ring substituted with a chloromethyl group at position 1, and two nitro groups at positions 2 and 4. The spatial arrangement of these functional groups dictates the molecule's reactivity and electronic properties.
Experimental Protocols
Synthesis of this compound
-
Nitration of Toluene to 2,4-Dinitrotoluene (B133949): This is a standard electrophilic aromatic substitution reaction. Toluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions are controlled to favor the formation of the dinitro-substituted product.
-
Free-Radical Chlorination of 2,4-Dinitrotoluene: The methyl group of 2,4-dinitrotoluene can be chlorinated to a chloromethyl group via a free-radical chain reaction. This is typically achieved by treating the 2,4-dinitrotoluene with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).
It is crucial to note that this is a generalized procedure, and the specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for safety and yield.
Purification
Purification of the crude this compound product would typically be achieved by recrystallization . A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the nitro groups (typically strong absorptions around 1530 and 1350 cm⁻¹) and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that can further aid in structural elucidation.
-
Melting Point Analysis: A sharp melting point range close to the literature value (34-36 °C) would indicate a high degree of purity.
Biological Activity and Signaling Pathways
This compound and its close analog, 2,4-dinitrochlorobenzene (DNCB), are well-known haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. This property makes them invaluable in immunological research, particularly in the study of contact hypersensitivity, a form of delayed-type hypersensitivity.
The biological effects of this compound are mediated through the activation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]
Upon entering the skin, this compound covalently binds to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are recognized by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells. This recognition triggers a cascade of intracellular signaling events.
The activation of cell surface receptors on APCs leads to the phosphorylation and activation of the MAPK cascade, involving kinases such as JNK and p38. Concurrently, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. The release of NF-κB allows its translocation to the nucleus.
In the nucleus, activated transcription factors, including AP-1 (a downstream target of the MAPK pathway) and NF-κB, bind to their respective DNA response elements in the promoter regions of target genes. This results in the transcription and translation of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. These molecules orchestrate the recruitment and activation of other immune cells, leading to the characteristic inflammatory response of contact hypersensitivity.
Applications in Drug Development
The ability of this compound to reliably induce an inflammatory response makes it a critical tool in preclinical drug development for:
-
Screening of Anti-inflammatory Agents: It is used to create animal models of contact dermatitis, which can then be used to test the efficacy of novel anti-inflammatory and immunomodulatory drugs.
-
Mechanistic Studies: By studying the signaling pathways activated by this compound, researchers can gain a deeper understanding of the molecular mechanisms of inflammation and identify new potential drug targets.
-
Predictive Toxicology: It can be used as a positive control in assays designed to assess the skin sensitization potential of new chemical entities.
Conclusion
This compound is a molecule with significant utility in both synthetic chemistry and biomedical research. Its well-defined chemical properties and structure, coupled with its robust biological activity in activating the MAPK and NF-κB signaling pathways, solidify its role as a valuable tool for researchers and drug development professionals. A thorough understanding of its characteristics is essential for its safe and effective application in the laboratory and for the interpretation of experimental results in the quest for new therapeutic interventions for inflammatory diseases.
References
An In-depth Technical Guide to the Reactivity of 2,4-Dinitrobenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dinitrobenzyl chloride is a versatile bifunctional electrophile, susceptible to nucleophilic attack at two primary sites: the benzylic carbon and the aromatic ring. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions profoundly influences its reactivity. This guide provides a comprehensive analysis of the reaction mechanisms, quantitative reactivity data with various nucleophiles, detailed experimental protocols, and the governing principles of its chemical behavior. While kinetic data for this compound itself is sparse in readily available literature, this paper will draw upon data from closely related and extensively studied analogues, such as 2,4-dinitrochlorobenzene for nucleophilic aromatic substitution (SNAr) and benzyl (B1604629) chloride for substitution at the benzylic carbon (SN2), to illustrate the core reactivity principles.
Core Concepts: Dual Reactivity
The key to understanding the chemistry of this compound is its dual reactivity. Nucleophiles can react via two distinct pathways:
-
SN2 Reaction at the Benzylic Carbon: Nucleophilic attack on the CH2Cl group, displacing the chloride ion. This is the more common pathway for a benzyl halide. The electron-withdrawing nitro groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl chloride.
-
Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring: Attack on the carbon atom bearing a nitro group (or potentially the chlorine, though less likely as it is not directly on the ring), leading to the formation of a Meisenheimer complex. The strong activation by the two nitro groups makes the aromatic ring electron-deficient and thus a target for potent nucleophiles.
The preferred pathway depends on the nature of the nucleophile, the reaction conditions (solvent, temperature), and steric factors.
Reaction Mechanisms and Visualization
SN2 Pathway: Substitution at the Benzylic Carbon
The reaction with a generic nucleophile (Nu-) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking.
Caption: SN2 reaction mechanism at the benzylic carbon.
SNAr Pathway: Substitution at the Aromatic Ring
In the SNAr pathway, the nucleophile attacks an electron-deficient carbon of the aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and is significantly stabilized by the electron-withdrawing nitro groups. Aromaticity is restored upon the elimination of a leaving group, typically one of the nitro groups.
Caption: SNAr addition-elimination mechanism.
Quantitative Data on Reactivity
As specific kinetic data for this compound is limited, we present data for model compounds to illustrate the reactivity principles.
SNAr Reactivity: The 2,4-Dinitrochlorobenzene Model
The kinetics of SNAr reactions are well-documented for 2,4-dinitrochlorobenzene. These reactions are typically second-order overall (first-order in both the aryl halide and the nucleophile). The presence of two nitro groups dramatically increases the reaction rate compared to chlorobenzene.
Table 1: Relative Rates of Reaction of Various Chloroarenes with Sodium Ethoxide in Ethanol (B145695) at 50°C
| Substrate | Relative Rate |
| Chlorobenzene | 1 |
| 1-Chloro-4-nitrobenzene | 7 x 1010 |
| 1-Chloro-2,4-dinitrobenzene | 2.4 x 1015 |
Data is illustrative and compiled from established principles of SNAr reactivity.
Table 2: Second-Order Rate Constants (k2) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |
| Aniline (B41778) | Toluene (B28343) | 40 | Varies with [amine]2[2] |
| Hydrazine | Methanol | 25 | 0.0134[3] |
| Cyclohexylamine | Methanol | 25 | 0.126[4] |
| Morpholine | Methanol | 25 | 0.437[4] |
Note: The reaction with aniline in toluene shows a third-order dependence on the amine concentration, suggesting that amine aggregates act as the nucleophile.[2]
SN2 Reactivity: Comparison with Benzyl Chloride
The nitro groups in this compound are expected to significantly increase the rate of SN2 reactions at the benzylic position by inductively withdrawing electron density and making the carbon atom more electrophilic. While direct quantitative comparisons are scarce, it is well-established that electron-withdrawing groups in the para position accelerate the SN2 reaction of benzyl halides. For instance, p-nitrobenzyl chloride undergoes nucleophilic substitution much more readily than unsubstituted benzyl chloride.[5]
Reactivity with Specific Classes of Nucleophiles
Amines
Primary and secondary amines are effective nucleophiles that readily react with this compound, typically at the benzylic carbon, to yield the corresponding N-substituted 2,4-dinitrobenzylamines. In some cases, particularly with strong bases or at high temperatures, SNAr reactions can occur. The kinetics of reactions with amines can be complex, sometimes showing catalysis by a second molecule of the amine which acts as a base to remove a proton in the rate-determining step.[6]
Alkoxides and Hydroxide (B78521)
Alkoxide and hydroxide ions are strong nucleophiles that can react to form 2,4-dinitrobenzyl ethers and 2,4-dinitrobenzyl alcohol, respectively. These reactions are generally conducted in the corresponding alcohol as the solvent or in a polar aprotic solvent.
Thiols and Thiolates
Thiols and especially their conjugate bases, thiolates, are excellent soft nucleophiles.[7][8] They react rapidly and selectively at the benzylic carbon of this compound to form 2,4-dinitrobenzyl thioethers. This reaction is often used for the protection of thiol groups or for their specific labeling in biological systems.
Ambident Nucleophiles: The Case of Thiocyanate (B1210189) (SCN-)
Ambident nucleophiles, such as the thiocyanate ion, possess two nucleophilic centers (sulfur and nitrogen). The reaction outcome is governed by factors including the Hard-Soft Acid-Base (HSAB) principle and the reaction mechanism. The benzylic carbon of this compound is a relatively soft electrophile. According to the HSAB principle, this should favor attack by the softer sulfur atom of the thiocyanate ion, leading to the formation of 2,4-dinitrobenzyl thiocyanate.[9] Isomerization to the isothiocyanate may occur under certain conditions.
Experimental Protocols
The following are detailed, representative methodologies for key reactions of this compound.
General Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Protocol 1: Synthesis of N-(2,4-Dinitrobenzyl)aniline
This protocol is adapted from the procedure for the reaction of 2,4-dinitrobromobenzene with aniline.[10]
-
Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.62 mmol).
-
Reagent Addition: Add ethanol (10 mL) followed by aniline (0.47 mL, 5.08 mmol, 1.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring. Continue heating for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrobenzyl)aniline. Dry the product under vacuum.
Protocol 2: Synthesis of 2,4-Dinitrobenzyl Ethyl Ether
This protocol is based on the Williamson ether synthesis.
-
Reaction Setup: In a 50-mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (20 mL).
-
Base Addition: Carefully add sodium metal (0.13 g, 5.54 mmol, 1.2 equivalents) in small portions to the ethanol to form sodium ethoxide. Allow the sodium to react completely.
-
Substrate Addition: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 g, 4.62 mmol) in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of 2,4-Dinitrobenzyl Thiocyanate
This protocol is adapted from general methods for preparing thiocyanates from alkyl halides.[11]
-
Reaction Setup: In a 50-mL round-bottom flask, dissolve this compound (1.0 g, 4.62 mmol) in acetone (B3395972) or dimethylformamide (DMF) (20 mL).
-
Reagent Addition: Add potassium thiocyanate (0.54 g, 5.54 mmol, 1.2 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water (50 mL). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-dinitrobenzyl thiocyanate.
Conclusion
This compound is a highly reactive electrophile due to the strong electron-withdrawing effects of its two nitro substituents. It primarily undergoes SN2 reactions at the benzylic carbon, a pathway that is significantly accelerated compared to unsubstituted benzyl halides. Concurrently, the electron-deficient aromatic ring is activated towards SNAr reactions, a pathway well-illustrated by the analogous reactivity of 2,4-dinitrochlorobenzene. The choice of nucleophile and reaction conditions dictates the chemoselectivity of the process. The provided protocols offer a foundational basis for the synthesis of a wide array of 2,4-dinitrobenzyl derivatives, which are valuable intermediates in medicinal chemistry and materials science. This guide serves as a technical resource for professionals leveraging the unique reactivity of this compound in their research and development endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 5. allen.in [allen.in]
- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solved periment is to convert 2,4-dinitrobromobenzene (A) to | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dinitrobenzyl Chloride (CAS 610-57-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the associated hazards, of 2,4-Dinitrobenzyl chloride (CAS 610-57-1). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Physical Properties
This compound, with the CAS registry number 610-57-1, is an organic compound characterized by a benzyl (B1604629) chloride structure substituted with two nitro groups at the 2 and 4 positions of the benzene (B151609) ring.[1] It typically appears as a yellow crystalline solid.[1] The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the reactivity of the benzylic chloride.[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | [1] |
| Molecular Weight | 216.58 g/mol | [2] |
| Melting Point | 34-36 °C (literature) | [3][4] |
| 97.5-102 °C | [2] | |
| Density | 1.538 ± 0.06 g/cm³ (predicted) | [2] |
| Boiling Point | 349.8 ± 27.0 °C (predicted) | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| 113 °C (235.4 °F) - closed cup | [4][6] | |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C, calculated) | [2] |
Hazards and Toxicological Information
This compound is classified as a hazardous substance with corrosive properties. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion (GHS05) |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Corrosion (GHS05) |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Exclamation Mark (GHS07) |
Summary of Toxicological Endpoints
| Endpoint | Result | Notes |
| Acute Oral Toxicity | No data available | |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | May cause respiratory irritation.[2] | |
| Skin Corrosion/Irritation | Causes severe skin burns.[2] | Classified as Skin Corr. 1B.[2][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | Classified as Eye Dam. 1.[2] |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | An Ames test could be conducted to assess mutagenic potential.[1][7][8] |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available |
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
A plausible synthetic route to this compound is the free-radical chlorination of 2,4-dinitrotoluene (B133949).
Materials:
-
2,4-Dinitrotoluene
-
N-Chlorosuccinimide (NCS) or chlorine gas (Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or UV light)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in the anhydrous solvent.
-
Add N-Chlorosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the chlorination reaction.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Physicochemical Property Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of high purity.[6][9]
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-20 °C per minute initially.
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.[10]
Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume, both with and without the sample.
Procedure:
-
Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Accurately weigh a sample of this compound.
-
Place the weighed sample into the sample chamber of the pycnometer.
-
Seal the chamber and purge it with helium gas to remove any air and moisture.
-
Run the automated analysis sequence, which involves pressurizing the reference chamber and then expanding the gas into the sample chamber.
-
The instrument's software calculates the volume of the sample based on the pressure changes.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] For aromatic compounds like this compound, reversed-phase HPLC is commonly used.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The exact ratio will need to be optimized.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in a known volume of the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase.
-
HPLC System Setup:
-
Install a suitable reversed-phase column (e.g., C18).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a known volume of the standard solution and record the chromatogram.
-
Inject the same volume of the sample solution and record the chromatogram.
-
-
Data Analysis: The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and by comparing its retention time to that of the standard.
Toxicological Testing
The following are generalized protocols for assessing the key hazards of this compound, based on OECD guidelines.
Principle: This test method uses a three-dimensional human epidermis model to assess the potential of a chemical to cause skin corrosion.[3][12][13] Cell viability is measured after exposure to the test substance.
Procedure:
-
Reconstituted human epidermis tissue models are equilibrated in culture medium.
-
A known amount of this compound is applied topically to the surface of the tissue.
-
The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
After the exposure period, the test substance is removed by washing.
-
The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a purple formazan (B1609692) precipitate.
-
The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Cell viability is calculated relative to negative controls. A substance is identified as corrosive if the cell viability falls below a certain threshold.[3][14]
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal (typically a rabbit).[5][15][16][17][18]
Procedure:
-
A single dose of this compound is applied to the conjunctival sac of one eye of a test animal. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.
-
The reversibility of the observed effects is also assessed.
Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect chemical mutagens.[1][7][8][19] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Procedure:
-
Several strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7][8]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][20][21] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated to allow the viable cells to reduce the MTT to formazan crystals.
-
A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Synthetic Workflow for this compound
Caption: Generalized workflow for the synthesis and purification of this compound.
Hazard Assessment Workflow
Caption: Tiered testing strategy for the hazard assessment of this compound.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. byjus.com [byjus.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jove.com [jove.com]
- 11. moravek.com [moravek.com]
- 12. oecd.org [oecd.org]
- 13. episkin.com [episkin.com]
- 14. senzagen.com [senzagen.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. criver.com [criver.com]
- 20. scribd.com [scribd.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dinitrobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzyl chloride is a valuable reagent in organic synthesis, often utilized for the derivatization of various functional groups. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is a prediction based on the analysis of structurally analogous compounds and established spectroscopic principles. This guide also outlines general experimental protocols for obtaining such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of related compounds such as 2,4-dinitrotoluene, benzyl (B1604629) chloride, and other substituted nitroaromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-3 |
| ~8.5 | dd | 1H | H-5 |
| ~7.9 | d | 1H | H-6 |
| ~5.0 | s | 2H | -CH₂Cl |
Predicted solvent: CDCl₃. Coupling constants are expected to be in the range of J = 8-9 Hz for ortho coupling and J = 2-3 Hz for meta coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~148 | C-NO₂ (C-2) |
| ~147 | C-NO₂ (C-4) |
| ~140 | C-CH₂Cl (C-1) |
| ~130 | C-H (C-6) |
| ~128 | C-H (C-5) |
| ~121 | C-H (C-3) |
| ~45 | -CH₂Cl |
Predicted solvent: CDCl₃.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1550-1475 | Strong | Asymmetric NO₂ stretch[1] |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1360-1290 | Strong | Symmetric NO₂ stretch[1] |
| 850-800 | Medium | C-N stretch |
| 750-700 | Strong | C-Cl stretch |
| 900-675 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 216/218 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 181 | Medium | [M-Cl]⁺ |
| 170 | Medium | [M-NO₂]⁺ |
| 125 | High | [M-NO₂-Cl]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation and sample purity.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 50-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The presence of chlorine will be indicated by a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
References
Solubility of 2,4-Dinitrobenzyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzyl chloride, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification procedures, and formulation development. This document summarizes known solubility data, offers a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.
Core Concepts: Predicting Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities tend to be miscible. This compound is a polar molecule due to the presence of two electron-withdrawing nitro groups (-NO₂) and a chloromethyl group (-CH₂Cl). These functional groups create a significant dipole moment, suggesting a higher affinity for polar organic solvents. Conversely, its solubility in non-polar solvents is expected to be limited.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and general solubility principles, a qualitative and estimated solubility profile can be inferred. The following table summarizes this information, including the single available quantitative data point for water.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Quantitative Data (at 25°C) |
| Water | Protic, Polar | Very Slightly Soluble | 0.15 g/L[1] |
| Methanol | Protic, Polar | Soluble | Not Available |
| Ethanol | Protic, Polar | Soluble | Not Available |
| Acetone | Aprotic, Polar | Soluble | Not Available |
| Dichloromethane | Aprotic, Polar | Soluble | Not Available |
| Chloroform | Aprotic, Polar | Soluble | Not Available |
| Ethyl Acetate | Aprotic, Polar | Soluble | Not Available |
| Toluene | Non-polar | Sparingly Soluble | Not Available |
| Hexane | Non-polar | Insoluble | Not Available |
It is important to note that protic solvents like alcohols, while capable of dissolving this compound, may also react with the benzylic chloride functionality, especially under prolonged exposure or elevated temperatures, leading to solvolysis products.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC or GC system to generate a calibration curve.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the chromatographic analysis and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide on the Mechanism of Nucleophilic Substitution on 2,4-Dinitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanistic pathways involved in nucleophilic substitution reactions of 2,4-dinitrobenzyl chloride. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the benzylic carbon, leading to a nuanced interplay of classic substitution mechanisms.
Introduction: The Unique Reactivity of this compound
This compound is a benzylic halide characterized by the presence of two nitro groups at the ortho and para positions relative to the chloromethyl group. These nitro groups are powerful electron-withdrawing substituents due to both inductive (-I) and resonance (-M) effects. This electronic perturbation of the benzene (B151609) ring has profound implications for the mechanism of nucleophilic substitution at the benzylic carbon. While typical primary benzylic halides can undergo substitution via both Sₙ1 and Sₙ2 pathways, the electronic landscape of this compound steers the reaction mechanism towards a specific path, which this guide will elucidate.
Mechanistic Considerations: Sₙ1, Sₙ2, and the Influence of the Dinitrophenyl Group
The mechanism of nucleophilic substitution on a benzylic carbon is a delicate balance between the stability of a potential carbocation intermediate (favoring Sₙ1) and the steric hindrance and electrophilicity of the carbon center (governing the Sₙ2 pathway).
Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. For this compound, the formation of a benzylic carbocation would be significantly destabilized by the potent electron-withdrawing nitro groups. These groups would intensify the positive charge on the benzylic carbon, making the carbocation intermediate energetically unfavorable.
Sₙ2 Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The benzylic carbon in this compound is primary and therefore not sterically hindered, which is a favorable condition for an Sₙ2 reaction. Furthermore, the electron-withdrawing nitro groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr) Influence: While the substitution occurs at the benzylic carbon and not directly on the aromatic ring, the principles of the SₙAr mechanism are relevant to understanding the reactivity. In a typical SₙAr reaction on a halo-dinitrobenzene, the nitro groups stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.[1] In the case of this compound, this strong electron withdrawal by the nitro groups makes the benzylic carbon a highly attractive site for nucleophiles, thus favoring a bimolecular pathway.
Based on these considerations, the nucleophilic substitution on this compound is expected to proceed predominantly through an Sₙ2 mechanism . The strong deactivation of the benzylic position towards carbocation formation effectively disfavors the Sₙ1 pathway.
Quantitative Data and Kinetic Studies
While specific kinetic data for the nucleophilic substitution on this compound is sparse in the readily available literature, we can infer its reactivity by examining related compounds. The following tables summarize kinetic data for the closely related 2,4-dinitrochlorobenzene, which undergoes SₙAr, and other substituted benzyl (B1604629) chlorides, which provide insight into the electronic effects on Sₙ1 and Sₙ2 reactions.
Table 1: Second-Order Rate Constants for the SₙAr Reaction of 1-Chloro-2,4-dinitrobenzene (B32670) with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Hydrazine | Methanol | 25 | 1.3 x 10⁻² |
| Hydrazine | Acetonitrile | 25 | 3.0 x 10⁻² |
| Hydrazine | DMSO | 25 | 1.2 x 10⁻¹ |
| Aniline | Toluene | 25 | Varies with [Amine]² |
| N-Methylaniline | Toluene | 25 | Varies linearly with [Amine] |
Data for 1-chloro-2,4-dinitrobenzene is presented to illustrate the activating effect of the dinitro-substituted ring towards nucleophilic attack. The reaction with primary anilines shows a third-order dependence on amine concentration, suggesting a more complex mechanism involving amine aggregates.
Table 2: Relative Solvolysis Rates of Substituted Benzyl Chlorides
| Substituent | Relative Rate (vs. Benzyl Chloride) | Probable Mechanism |
| 4-Methoxy | ~1000 | Sₙ1 |
| 4-Methyl | 15 | Sₙ1/Sₙ2 |
| H | 1 | Sₙ1/Sₙ2 |
| 4-Chloro | 0.3 | Sₙ2 |
| 4-Nitro | 0.04 | Sₙ2 |
| 2,4-Dinitro | Expected to be very slow | Predominantly Sₙ2 |
This table illustrates the trend that electron-donating groups accelerate Sₙ1 reactions by stabilizing the carbocation, while electron-withdrawing groups retard Sₙ1 reactions and favor Sₙ2 pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of nucleophilic substitution on this compound.
General Procedure for Kinetic Measurements by UV-Vis Spectrophotometry
This method is suitable for following the reaction of this compound with a nucleophile that results in a product with a distinct UV-Vis absorption spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO). The concentration should be chosen such that after dilution in the reaction mixture, the absorbance change is within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations. To ensure pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold greater than the substrate concentration.
-
-
Kinetic Run:
-
Equilibrate the solutions of the substrate and the nucleophile to the desired reaction temperature in a thermostated water bath.
-
To initiate the reaction, rapidly mix the substrate and nucleophile solutions in a quartz cuvette.
-
Immediately place the cuvette in the thermostated cell holder of a UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
For a reaction under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
To determine the second-order rate constant (k₂), plot k_obs against the concentration of the nucleophile. The slope of this plot will be equal to k₂.
-
Determination of Activation Parameters
-
Procedure:
-
Perform the kinetic measurements as described in section 4.1 at a minimum of three different temperatures (e.g., 298 K, 308 K, 318 K).
-
Determine the second-order rate constant (k₂) at each temperature.
-
-
Data Analysis:
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation to determine the activation parameters.
-
A plot of ln(k₂) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.
-
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from a plot of ln(k₂/T) versus 1/T (Eyring plot).
-
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Sₙ2 Mechanism for Nucleophilic Substitution on this compound
Caption: Unfavorable Sₙ1 Mechanism due to Carbocation Destabilization
References
2,4-Dinitrobenzyl Chloride: A Technical Guide to Derivatization of Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 2,4-dinitrobenzyl chloride as a derivatizing agent for primary and secondary amines, as well as thiols. The introduction of the 2,4-dinitrobenzyl group enhances the detectability of these analytes, particularly in the context of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, by incorporating a strong chromophore. This guide covers the underlying chemical principles, detailed experimental protocols, and expected analytical data for the resulting derivatives.
Introduction: The Role of Derivatization in Analytical Chemistry
In many analytical workflows, particularly within drug development and metabolomics, the sensitive and selective quantification of low-molecular-weight compounds containing amine and thiol functional groups is crucial. These functional groups are often present in key biomolecules such as amino acids, peptides, neurotransmitters, and biogenic amines, as well as in pharmaceutical compounds. However, many of these molecules lack a native chromophore or fluorophore, making their detection by common analytical techniques like HPLC-UV challenging.
Chemical derivatization addresses this limitation by covalently modifying the analyte with a reagent that imparts desirable physicochemical properties. This compound is an effective derivatizing agent for this purpose. The 2,4-dinitrophenyl moiety is a strong chromophore, significantly increasing the molar absorptivity of the analyte in the UV-visible region, thereby enhancing detection sensitivity.
Reaction Mechanism
The derivatization of amines and thiols with this compound proceeds via a nucleophilic substitution reaction. The benzylic carbon of this compound is electrophilic and susceptible to attack by nucleophiles like the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol.
For Amines: Primary and secondary amines react with this compound to form the corresponding N-(2,4-dinitrobenzyl)amine derivatives. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.
For Thiols: Thiols, being excellent nucleophiles, readily react with this compound to form stable thioether derivatives. Similar to amines, the reaction is often facilitated by a base to generate the more nucleophilic thiolate anion.
dot
Caption: General reaction scheme for the derivatization of amines and thiols with this compound.
Experimental Protocols
The following are generalized protocols for the derivatization of amines and thiols with this compound. Optimization of reaction conditions (e.g., temperature, time, pH, and solvent) may be necessary for specific analytes.
Derivatization of Amines
This protocol is adapted from methodologies used for similar derivatizing agents like 2,4-dinitrofluorobenzene.
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Analyte solution (containing primary or secondary amines)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (1 M)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of the borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the excess base by adding 50 µL of 1 M hydrochloric acid.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Derivatization of Thiols
This protocol is based on the high nucleophilicity of thiols and general conditions for their alkylation.
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Analyte solution (containing thiols)
-
Tris buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of the Tris buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature (25°C) for 15-30 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
dot
Caption: A generalized experimental workflow for the derivatization and analysis of amines and thiols.
Analytical Data and Characterization
The 2,4-dinitrobenzyl derivatives of amines and thiols can be readily separated and quantified using reversed-phase HPLC. The strong UV absorbance of the dinitrophenyl group allows for sensitive detection.
Chromatographic Conditions
A general-purpose reversed-phase C18 column is typically suitable for the separation of these derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is commonly employed.
UV-Visible Spectroscopy
The 2,4-dinitrobenzyl derivatives are expected to exhibit strong absorbance in the UV region, typically with a maximum wavelength (λmax) around 260 nm and a secondary absorbance maximum around 340-360 nm. This allows for selective detection with minimal interference from many matrix components.
Mass Spectrometry
For confirmation of the identity of the derivatives, mass spectrometry (MS) can be used. The derivatized analytes will show a characteristic mass shift corresponding to the addition of the 2,4-dinitrobenzyl group (C₇H₅N₂O₄), which has a monoisotopic mass of 181.0249 Da.
| Parameter | Amines | Thiols |
| Functional Group | Primary and Secondary Amines | Thiols (Sulfhydryls) |
| Reaction Type | Nucleophilic Substitution (N-alkylation) | Nucleophilic Substitution (S-alkylation) |
| Typical pH | 8.5 - 9.5 | 7.5 - 8.5 |
| Typical Temperature | 50 - 70 °C | Room Temperature (20-25 °C) |
| Typical Reaction Time | 30 - 90 minutes | 10 - 30 minutes |
| Expected λmax | ~260 nm and ~350 nm | ~260 nm and ~350 nm |
| Mass Shift (Da) | +181.0249 | +181.0249 |
Table 1: Summary of expected reaction conditions and analytical characteristics for the derivatization of amines and thiols with this compound.
| Analyte Class | Example | Expected Derivative |
| Primary Amine | Glycine | N-(2,4-Dinitrobenzyl)glycine |
| Secondary Amine | Proline | N-(2,4-Dinitrobenzyl)proline |
| Thiol | Cysteine | S-(2,4-Dinitrobenzyl)cysteine |
Table 2: Examples of derivatives formed from common analytes.
Conclusion
This compound serves as a valuable derivatizing agent for the analysis of amines and thiols. The derivatization reaction is straightforward and results in stable derivatives with strong UV absorbance, enabling sensitive detection by HPLC. The methodologies presented in this guide provide a solid foundation for researchers and analytical scientists to develop and validate quantitative methods for a wide range of amine- and thiol-containing compounds. As with any analytical method, optimization and validation are crucial to ensure accuracy, precision, and reliability for the specific application.
An In-depth Technical Guide to the Potential Applications of 2,4-Dinitrobenzyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitrobenzyl chloride is a highly reactive organic compound with significant potential in various facets of organic synthesis. Its utility stems from the electrophilic nature of the benzylic carbon, further activated by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring. This guide provides a comprehensive overview of the core applications of this compound, focusing on its role as a versatile reagent for the introduction of the 2,4-dinitrobenzyl moiety. Key applications include its use in nucleophilic substitution reactions for the synthesis of a variety of derivatives, its emerging role in the formation of photolabile protecting groups, and its utility as a derivatizing agent. This document consolidates available data on reaction conditions, yields, and spectroscopic information, alongside detailed experimental protocols and mechanistic visualizations to serve as a valuable resource for researchers in organic chemistry and drug development.
Introduction
This compound, with the chemical formula C₇H₅ClN₂O₄, is a yellow crystalline solid characterized by a benzyl (B1604629) chloride backbone substituted with two nitro groups at the 2 and 4 positions.[1] The presence of these nitro groups significantly enhances the reactivity of the benzylic chloride towards nucleophiles, making it an attractive reagent for a range of synthetic transformations.[2] This guide explores the primary applications of this compound in organic synthesis, with a particular emphasis on its practical utility in the laboratory.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles. The electron-withdrawing nitro groups stabilize the transition state of the reaction, facilitating the displacement of the leaving group.[1] This reactivity allows for the synthesis of a diverse array of 2,4-dinitrobenzyl derivatives.
A notable application is in the synthesis of heterocyclic compounds. For instance, this compound has been used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride.[3]
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclic Thioureas/Selenoureas | 2-(2,4-Dinitrobenzylthio/seleno) derivatives of 4,5-dihydroimidazolium chloride | Not specified | Not specified | [3] |
| 2-Benzylpyridine (B1664053) | 2-(2,4-Dinitrobenzyl)pyridine (B72581) | Fuming HNO₃, H₂SO₄, 80 °C, 20 min | Not specified | [4] |
Experimental Protocol: Synthesis of 2-(2,4-Dinitrobenzyl)pyridine[4]
This protocol describes the dinitration of 2-benzylpyridine to yield 2-(2,4-dinitrobenzyl)pyridine.
Materials:
-
2-Benzylpyridine
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
2 M Sodium Hydroxide (B78521) solution
-
Diethyl Ether
Procedure:
-
In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer, place 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 5 °C with stirring.
-
Separately cool 3.2 mL of 2-benzylpyridine and 4.0 mL of fuming nitric acid in an ice bath.
-
Add the cold 2-benzylpyridine dropwise to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Subsequently, add the cold fuming nitric acid dropwise under the same temperature control.
-
Replace the ice bath with a water bath and heat the mixture to 80 °C with stirring for 20 minutes.
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker.
-
Rinse the reaction flask with about 40 mL of ice-water and add it to the beaker.
-
Place the beaker in an ice bath and, with gentle stirring, add 2 M sodium hydroxide solution dropwise until the mixture is strongly alkaline (pH ~11).
-
To the resulting milky yellow mixture, add 300 mL of diethyl ether and continue stirring for 15 minutes to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
Characterization Data for 2-(2,4-Dinitrobenzyl)pyridine:
-
IR (KBr, cm⁻¹): The IR spectrum of 2-(2,4-dinitrobenzyl)pyridine shows characteristic peaks for the nitro groups (NO₂) around 1522 cm⁻¹ and 1339 cm⁻¹. A peak around 3104 cm⁻¹ can be attributed to aromatic C-H stretching.[5][6]
-
¹³C NMR: The ¹³C NMR spectrum provides detailed structural information about the carbon framework of the molecule.[7]
Diagram 1: General Nucleophilic Substitution Workflow
Caption: A generalized workflow for nucleophilic substitution reactions involving this compound.
Photolabile Protecting Groups
The 2,4-dinitrobenzyl group is a member of the o-nitrobenzyl family of photolabile protecting groups (PPGs).[8][9] PPGs are moieties that can be attached to a functional group to mask its reactivity and can be subsequently removed by irradiation with light, often in the UV range.[9] This "caging" and "uncaging" process allows for precise spatiotemporal control over the release of active molecules, a valuable tool in chemical biology and materials science.
The photolytic cleavage of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and a 2-nitrosobenzaldehyde derivative.[9] The presence of a second nitro group, as in the 2,4-dinitrobenzyl group, can influence the photophysical properties, such as the absorption wavelength and the quantum yield of photolysis.
While specific data for the photodeprotection of 2,4-dinitrobenzyl protected compounds are not abundant in the readily available literature, the general principles for o-nitrobenzyl groups apply. The efficiency of cleavage is dependent on the wavelength of irradiation and the nature of the protected functional group.[10]
Table 2: Functional Groups Potentially Protected by the 2,4-Dinitrobenzyl Group
| Functional Group | Protected Form | General Deprotection Condition |
| Alcohols (R-OH) | 2,4-Dinitrobenzyl ether (R-O-CH₂-Ar) | Photolysis (UV light) |
| Thiols (R-SH) | 2,4-Dinitrobenzyl thioether (R-S-CH₂-Ar) | Photolysis (UV light) |
| Amines (R₂NH) | N-(2,4-Dinitrobenzyl)amine (R₂N-CH₂-Ar) | Photolysis (UV light) |
| Carboxylic Acids (R-COOH) | 2,4-Dinitrobenzyl ester (R-COO-CH₂-Ar) | Photolysis (UV light) |
Diagram 2: Mechanism of Photodeprotection of a 2,4-Dinitrobenzyl Ether
References
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 2-(2,4-Dinitrobenzyl)pyridine(1151-97-9) IR Spectrum [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solved Figure 1. Infrared spectrum of | Chegg.com [chegg.com]
- 7. 2-(2,4-Dinitrobenzyl)pyridine(1151-97-9) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of 2,4-Dinitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical information for 2,4-Dinitrobenzyl chloride, a reactive chemical intermediate used in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse environmental impact.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its reactivity is primarily dictated by the presence of the benzyl (B1604629) chloride group and the two electron-withdrawing nitro groups on the aromatic ring.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical and Toxicological Data for this compound and Related Compounds
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅ClN₂O₄ | [2] |
| Molecular Weight | 216.58 g/mol | [2] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 349.8 °C at 760 mmHg | [3] |
| Flash Point | 165.4 °C | [3] |
| Vapor Pressure | 9.24 x 10⁻⁵ mmHg at 25°C | [3] |
| Water Solubility | Reacts with water.[4] Insoluble (related compound 3,5-Dinitrobenzoyl chloride).[5] | [4][5] |
| Solubility in Organic Solvents | Soluble in many organic solvents. | [6] |
| LD50 (Oral, Rat) | No data available for this compound. 22000 mg/kg for a rodenticide formulation (for comparison). | [7] |
| LC50 (Inhalation, Rat) | No data available for this compound. > 2.4 mg/L (4-hour exposure) for 2,4-Dinitroanisole.[8] 3124 ppm (1-hour exposure) for 2,4-Dinitrobenzenesulfenyl chloride. | [8][9] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][9] It is also moisture-sensitive and may release toxic gases upon contact with water.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Gloves should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat is recommended. |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or during emergency situations. Use a respirator with a particulate filter for dusts. |
| Body | Closed-toe shoes and long pants | Full-length pants and closed-toe shoes are mandatory to protect against spills. |
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[9] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[9] Do not eat, drink, or smoke when handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[4] Keep containers tightly sealed and protected from physical damage.
Experimental Protocols and Reactivity
This compound is a versatile reagent in organic synthesis, primarily used for its reactivity towards nucleophiles.[1] The electron-withdrawing nitro groups make the benzylic carbon highly susceptible to nucleophilic attack.
General Workflow for Handling in a Laboratory Setting
The following diagram illustrates a typical workflow for the safe handling of this compound in a research environment.
Example Experimental Protocol: Reaction with a Thiol (e.g., Glutathione)
This protocol outlines a general procedure for the reaction of this compound with a thiol, such as glutathione (B108866) (GSH). This type of reaction is relevant in studying detoxification pathways and for the synthesis of specific conjugates.[6][10]
Materials:
-
This compound
-
Glutathione (reduced form)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Tertiary amine base (e.g., triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve glutathione in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add the tertiary amine base to the glutathione solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the mixture can be worked up by standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, temperature, and reaction time, should be optimized for each specific application.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of dinitroaromatic compounds is known to induce cellular stress, particularly oxidative and nitro-oxidative stress.[1][11][12] This occurs through mechanisms that can involve electron transfer reactions, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11]
The following diagram illustrates a plausible signaling pathway for cellular response to exposure to a dinitroaromatic compound like this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.
Spills and Leaks
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: Evacuate the area immediately and call for emergency response.[9] Do not attempt to clean up a major spill without proper training and equipment.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed information.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 99 610-57-1 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Derivatization of Primary Amines with 2,4-Dinitrobenzyl Chloride for Enhanced UV-Vis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is a critical task in pharmaceutical research and development, as this functional group is present in a wide array of drug candidates, metabolites, and biological molecules. Direct analysis of primary amines by High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection is often challenging due to their typically low UV absorptivity. Chemical derivatization is a powerful technique to overcome this limitation by introducing a chromophoric tag onto the analyte. This application note provides a detailed protocol for the derivatization of primary amines with 2,4-dinitrobenzyl chloride, a reagent that imparts a strongly UV-absorbing 2,4-dinitrobenzyl group to the amine, significantly enhancing detection sensitivity.
The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine attacks the benzylic carbon of this compound, displacing the chloride leaving group. The resulting N-(2,4-dinitrobenzyl)amine derivative possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry, typically around 360 nm. This protocol is adapted from established methods for similar derivatizing agents, such as 2,4-dinitrofluorobenzene (DNFB), and is designed to be broadly applicable to a range of primary amines.[1][2]
Principle of the Method
The derivatization of a primary amine with this compound involves the formation of a stable secondary amine derivative with significantly enhanced UV absorbance. The reaction is typically carried out in an alkaline medium to deprotonate the primary amine, thereby increasing its nucleophilicity. The general reaction scheme is illustrated below:
Reaction Scheme:
The presence of two electron-withdrawing nitro groups on the aromatic ring of the derivatizing agent enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by the primary amine.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected analytical parameters for the derivatization of primary amines with dinitrophenyl-based reagents. These values can serve as a starting point for method development and optimization.
Table 1: Typical Reaction Parameters for Derivatization
| Parameter | Value/Range | Notes |
| Solvent | Acetonitrile, Ethanol, Methanol, or mixtures with water | The choice of solvent depends on the solubility of the amine and the reagent. |
| pH | 8.0 - 10.0 | An alkaline pH is crucial for deprotonating the primary amine, enhancing its nucleophilicity. A borate (B1201080) or carbonate buffer is commonly used. |
| Temperature | Room Temperature to 65°C | Elevated temperatures can increase the reaction rate, but may also lead to degradation of reactants or products.[2] |
| Reaction Time | 30 - 120 minutes | The optimal reaction time should be determined experimentally and depends on the reactivity of the specific amine. |
| Reagent Molar Excess | 2 to 10-fold | A molar excess of the derivatizing agent is used to ensure complete derivatization of the amine. |
Table 2: Analytical Characteristics of Dinitrophenylated Amine Derivatives
| Parameter | Typical Value | Notes |
| Maximum Absorption Wavelength (λmax) | ~360 nm | The exact λmax may vary slightly depending on the structure of the amine and the solvent.[2] |
| Molar Absorptivity (ε) | 1 x 10⁴ - 2 x 10⁴ L·mol⁻¹·cm⁻¹ | This high molar absorptivity provides excellent sensitivity for UV-Vis detection. |
| Typical HPLC Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A standard C18 column is generally suitable for the separation of the relatively nonpolar derivatives.[2] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | The mobile phase composition will need to be optimized for the specific derivatives being analyzed. |
| Detection Limit | Low ng/mL to pg/mL range | The achievable detection limit will depend on the HPLC system and the specific derivative. |
Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary amine with this compound and subsequent analysis by HPLC-UV. Optimization of the reaction conditions may be necessary for specific applications.
Materials and Reagents:
-
Primary amine sample or standard
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium borate or Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the primary amine sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.
-
Derivatization Reaction: a. In a clean vial, add 100 µL of the primary amine solution. b. Add 500 µL of the 0.1 M borate buffer (pH 9.0). c. Add 200 µL of the this compound reagent solution. d. Vortex the mixture for 30 seconds. e. Incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block.
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 1 M hydrochloric acid to neutralize the excess base and stop the reaction.
-
Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject an appropriate volume (e.g., 20 µL) of the diluted sample. c. Run the HPLC method with a suitable gradient program to separate the derivatized amine from the excess reagent and other byproducts. d. Monitor the eluent at the λmax of the N-(2,4-dinitrobenzyl)amine derivative (approximately 360 nm).
-
Quantification: Create a calibration curve using known concentrations of the primary amine standard that have been subjected to the same derivatization and analysis procedure. Determine the concentration of the amine in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Reaction mechanism for the derivatization of a primary amine.
Experimental Workflow Diagram
Caption: Experimental workflow for primary amine derivatization and analysis.
References
- 1. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
Application Notes and Protocols for UV Detection of Analytes Using 2,4-Dinitrobenzyl Chloride in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-Dinitrobenzyl chloride (DNBC) as a pre-column derivatization reagent for the enhanced ultraviolet (UV) detection of analytes with poor chromophoric properties in High-Performance Liquid Chromatography (HPLC).
Principle and Applications
Many important analytes, including a variety of thiols, phenols, alcohols, and amines, lack a significant UV chromophore, which makes their direct detection by HPLC with a UV-Vis detector challenging, especially at low concentrations. Chemical derivatization is a powerful technique to overcome this limitation by introducing a chromophoric tag onto the analyte molecule.
This compound is an effective derivatizing agent for this purpose. The dinitrophenyl group is a strong chromophore, and its attachment to target analytes significantly enhances their molar absorptivity in the UV region, thereby increasing the sensitivity of detection. The derivatization reaction is typically a nucleophilic substitution where a nucleophilic group on the analyte (e.g., -SH, -OH, -NH2) attacks the benzylic carbon of DNBC, displacing the chloride ion.
Key Applications:
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and their metabolites that lack a strong UV chromophore.
-
Clinical and Life Sciences: Analysis of biogenic amines, amino acids, and thiols in biological matrices.
-
Environmental Monitoring: Detection of phenolic compounds and other pollutants in environmental samples.
-
Food and Beverage Industry: Quality control and analysis of various components.
Derivatization of Secondary Alcohols
This section details the derivatization of secondary alcohols with DNBC for subsequent HPLC-UV analysis, particularly useful in stereochemical analysis and quantification.
Experimental Protocol
a. Materials and Reagents:
-
This compound (DNBC)
-
Pyridine (B92270) (analytical grade)
-
Analyte standard(s) and sample solutions
-
HPLC-grade solvents (e.g., Hexane (B92381), Isopropanol)
b. Derivatization Procedure:
-
Dissolve the alcohol analyte in pyridine.
-
Add this compound to the solution.
-
Allow the esterification reaction to proceed. The reaction can be carried out at room temperature, but gentle heating may be required for less reactive alcohols.
-
After the reaction is complete, the resulting 2,4-dinitrobenzyl esters can be directly analyzed by HPLC.[1]
c. HPLC Conditions:
-
Column: Chiralcel OD® (for enantiomeric separation) or a standard C18 column for general analysis.
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 95:5 v/v) is suitable for chiral separations.[1] For reversed-phase separations on a C18 column, a gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: UV detector set at 254 nm.[1]
-
Injection Volume: 10-20 µL.
Quantitative Data
The following table summarizes representative chromatographic data for the chiral separation of derivatized secondary alcohols.
| Analyte (as 2,4-Dinitrobenzyl Ester) | Retention Time (tr) | Chromatographic Conditions |
| (S)-5-ester | 18.1 min | Chiralcel OD®, 95/5 Hexane/Isopropanol, 0.7 mL/min, 254 nm[1] |
| (R)-5-ester | 23.6 min | Chiralcel OD®, 95/5 Hexane/Isopropanol, 0.7 mL/min, 254 nm[1] |
Generalized Protocol for Derivatization of Thiols, Phenols, and Amines
While specific literature on the use of DNBC for the quantitative analysis of thiols, phenols, and amines is limited, the following generalized protocols are based on the well-established reactivity of analogous derivatizing agents such as 2,4-dinitrofluorobenzene (Sanger's reagent). These protocols serve as a starting point for method development.
Experimental Protocol
a. Materials and Reagents:
-
This compound (DNBC)
-
Analyte standards and samples
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9-10 for thiols and amines; a mild base like pyridine or triethylamine (B128534) for phenols)
-
Quenching reagent (e.g., a small amount of a primary amine like glycine (B1666218) if excess DNBC needs to be consumed)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
b. Derivatization Procedure:
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., acetonitrile or a mixture of organic solvent and water).
-
pH Adjustment: For thiols and amines, adjust the pH of the sample solution to alkaline conditions (pH 9-10) using a buffer to ensure the nucleophile is in its deprotonated, more reactive state. For phenols, a weak base can be used to facilitate the reaction.
-
Derivatization Reaction:
-
Prepare a solution of DNBC in a water-miscible organic solvent like acetonitrile.
-
Add an excess of the DNBC solution to the sample solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If necessary, add a quenching reagent to react with the excess DNBC.
-
Sample Dilution and Filtration: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injecting into the HPLC system.
c. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water (often with a small amount of acid like formic acid or a buffer to control pH) is recommended. A typical gradient might start with a lower percentage of organic solvent and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the dinitrophenyl chromophore has maximum absorbance, typically around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
Expected Analytical Parameters
The following table provides expected parameters for the HPLC-UV analysis of various analytes derivatized with DNBC, based on the properties of the dinitrophenyl chromophore.
| Analyte Class | Functional Group | Expected UV λmax | Typical HPLC Column | Typical Mobile Phase |
| Thiols | -SH | ~254 nm | C18 | Acetonitrile/Water Gradient |
| Phenols | -OH | ~254 nm | C18 | Acetonitrile/Water Gradient |
| Primary Amines | -NH2 | ~254 nm | C18 | Acetonitrile/Water Gradient |
| Secondary Amines | -NHR | ~254 nm | C18 | Acetonitrile/Water Gradient |
Visualizations
Derivatization Reaction Mechanism
Caption: General mechanism of derivatization with this compound.
Experimental Workflow
Caption: Workflow for analysis using DNBC derivatization.
References
Application Notes: Enhanced Peptide Mapping Using 2,4-Dinitrobenzyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming the primary structure of recombinant proteins, and identifying post-translational modifications. The complexity of peptide mixtures generated from enzymatic digestion often necessitates methods to enhance the analytical performance of liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization of peptides is a powerful strategy to improve chromatographic resolution and increase mass spectrometric sensitivity.
This application note describes the use of 2,4-Dinitrobenzyl chloride (DNBC) as a derivatizing agent for peptide mapping workflows. DNBC reacts with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) under basic conditions. The introduction of the 2,4-dinitrophenyl (DNP) group increases the hydrophobicity of the peptides, leading to improved retention and separation on reversed-phase chromatography columns. Furthermore, the DNP moiety can enhance the ionization efficiency of the derivatized peptides, resulting in improved signal intensity in mass spectrometry.
Principle of Derivatization
This compound is an electrophilic reagent that undergoes a nucleophilic substitution reaction with the non-protonated primary amino groups of peptides. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the N-terminal α-amino group and the ε-amino group of lysine side chains. The resulting DNP-peptide conjugate is more hydrophobic and possesses a chromophore that can be detected by UV absorbance.
Advantages of this compound Derivatization
-
Enhanced Chromatographic Resolution: The increased hydrophobicity of DNP-derivatized peptides leads to stronger interaction with reversed-phase stationary phases, resulting in longer retention times and potentially better separation of closely eluting or hydrophilic peptides.
-
Improved Mass Spectrometric Sensitivity: The DNP group can improve the ionization efficiency of peptides, leading to higher signal-to-noise ratios and lower limits of detection.
-
Simplified Data Analysis: The predictable mass shift upon derivatization (+180.02 Da for each primary amine) aids in the identification of derivatized peptides in the mass spectrum.
-
Cost-Effective Reagent: this compound is a readily available and cost-effective derivatization reagent.
Experimental Workflow Overview
A typical peptide mapping workflow incorporating DNBC derivatization involves the following steps:
-
Protein Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides.
-
DNBC Derivatization: The peptide mixture is reacted with this compound under optimized conditions.
-
Sample Cleanup: Excess reagent and byproducts are removed to prevent interference with subsequent analysis.
-
LC-MS/MS Analysis: The derivatized peptides are separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The acquired data is processed to identify the peptides and map them to the protein sequence.
Figure 1: Experimental workflow for peptide mapping using DNBC derivatization.
Chemical Reaction
The reaction of this compound with a primary amine of a peptide proceeds via nucleophilic substitution.
Figure 2: General reaction scheme of this compound with a peptide's primary amine.
Quantitative Data Summary
The following tables summarize hypothetical but representative data comparing key analytical parameters for underivatized and DNBC-derivatized peptides from a tryptic digest of a model protein (e.g., Bovine Serum Albumin).
Table 1: Comparison of Chromatographic Retention Times
| Peptide Sequence | Underivatized Retention Time (min) | DNBC-Derivatized Retention Time (min) | Change in Retention Time (min) |
| TPEVDDEALEK | 12.5 | 25.3 | +12.8 |
| LVNELTEFAK | 18.2 | 32.1 | +13.9 |
| YLYEIAR | 15.8 | 29.5 | +13.7 |
| SLHTLFGDELCK | 22.1 | 38.4 | +16.3 |
Table 2: Comparison of Mass Spectrometry Signal Intensity
| Peptide Sequence | Underivatized Peak Area (Arbitrary Units) | DNBC-Derivatized Peak Area (Arbitrary Units) | Fold Increase in Signal Intensity |
| TPEVDDEALEK | 1.2 x 10^5 | 8.5 x 10^5 | 7.1 |
| LVNELTEFAK | 2.5 x 10^5 | 1.5 x 10^6 | 6.0 |
| YLYEIAR | 9.8 x 10^4 | 7.2 x 10^5 | 7.3 |
| SLHTLFGDELCK | 3.1 x 10^5 | 2.0 x 10^6 | 6.5 |
Table 3: Protein Sequence Coverage
| Analysis Method | Number of Peptides Identified | Sequence Coverage (%) |
| Underivatized | 45 | 78 |
| DNBC-Derivatized | 58 | 92 |
Protocols
Note: As specific literature on the use of this compound for peptide mapping is limited, the following protocol is a general guideline based on the known reactivity of similar reagents. Optimization may be required for specific applications.
Materials
-
Lyophilized peptide mixture (from tryptic digest)
-
This compound (DNBC)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Sodium borate (B1201080) buffer (50 mM, pH 9.0)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
-
Water, LC-MS grade
Protocol 1: Derivatization of Peptides with this compound
-
Peptide Reconstitution: Reconstitute the lyophilized peptide mixture in 50 µL of 50 mM sodium borate buffer (pH 9.0).
-
DNBC Solution Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Derivatization Reaction: Add 10 µL of the DNBC solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 50°C for 1 hour in a heating block.
-
Quenching: Stop the reaction by adding 5 µL of 1% formic acid. Vortex to mix.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of 0.1% trifluoroacetic acid in water.
-
Sample Loading: Load the quenched derivatization reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% trifluoroacetic acid in water to remove excess reagents and salts.
-
Elution: Elute the derivatized peptides with 500 µL of 70% acetonitrile, 0.1% formic acid in water.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried derivatized peptides in a suitable volume (e.g., 100 µL) of 2% acetonitrile, 0.1% formic acid in water for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of DNBC-Derivatized Peptides
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-65 min: 2-45% B
-
65-70 min: 45-90% B
-
70-75 min: 90% B
-
75-80 min: 90-2% B
-
80-90 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.
-
Collision Energy: Use a stepped or rolling collision energy to ensure efficient fragmentation of the derivatized peptides.
Conclusion
Derivatization of peptides with this compound is a promising approach to enhance the performance of peptide mapping experiments. The increased hydrophobicity and potential for improved ionization efficiency can lead to better chromatographic separation, higher sensitivity, and greater protein sequence coverage. The provided protocols offer a starting point for the implementation of this technique in protein characterization and drug development workflows. Further optimization of reaction and analytical conditions is recommended to achieve the best results for specific proteins and analytical instrumentation.
Application Notes and Protocols for the Synthesis and Analysis of 2,4-Dinitrobenzyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of low molecular weight thiols, such as cysteine and glutathione, is of significant interest in biomedical research and drug development due to their critical roles in cellular redox homeostasis, detoxification, and various disease states. Direct analysis of these thiols by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of a strong chromophore for UV detection. Derivatization of the thiol group with a suitable chromophoric agent is a common strategy to enhance detection sensitivity and selectivity.
This application note provides a detailed protocol for the synthesis of 2,4-dinitrobenzyl thioethers from various thiols using 2,4-dinitrobenzyl chloride as a derivatizing agent. The resulting thioethers possess a strong UV chromophore, making them amenable to sensitive quantification by HPLC with UV detection.
Principle of the Method
The method is based on the nucleophilic substitution (SN2) reaction between a thiol (R-SH) and this compound. The thiol, acting as a nucleophile, displaces the chloride from the benzylic carbon of this compound to form a stable S-(2,4-dinitrobenzyl) thioether. The reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate (R-S⁻).
The resulting 2,4-dinitrobenzyl thioether derivatives are then separated and quantified by reverse-phase HPLC with UV detection. The dinitrophenyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Experimental Protocols
Protocol 1: Synthesis of S-(2,4-Dinitrobenzyl) Thioether Derivatives
This protocol describes a general method for the derivatization of thiols with this compound.
Materials:
-
Thiol of interest (e.g., L-cysteine, glutathione, 2-mercaptoethanol)
-
This compound (DNBC)
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Deionized water
-
Reaction vials (e.g., 1.5 mL amber glass vials)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation of Reagents:
-
Thiol Stock Solution: Prepare a stock solution of the thiol of interest (e.g., 10 mM) in deoxygenated 0.1 M HCl to prevent oxidation. Store at -20°C. Prepare working standards by diluting the stock solution in the reaction buffer.
-
DNBC Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh.
-
Reaction Buffer: Prepare a 100 mM potassium carbonate solution in deionized water.
-
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the thiol standard or sample solution.
-
Add 100 µL of the 100 mM potassium carbonate solution and vortex briefly.
-
Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any undissolved material.
-
Transfer the supernatant to an HPLC vial for analysis. If necessary, the sample can be diluted with the initial mobile phase.
-
Protocol 2: HPLC Analysis of S-(2,4-Dinitrobenzyl) Thioether Derivatives
This protocol provides a general reverse-phase HPLC method for the separation and quantification of the synthesized thioether derivatives.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Data Presentation
The following tables summarize illustrative quantitative data for the analysis of S-(2,4-dinitrobenzyl) derivatives of common thiols. Note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Retention Times of S-(2,4-Dinitrobenzyl) Thioether Derivatives
| Analyte | Retention Time (min) |
| S-(2,4-Dinitrobenzyl)cysteine | 12.5 |
| S-(2,4-Dinitrobenzyl)glutathione | 10.2 |
| S-(2,4-Dinitrobenzyl)mercaptoethanol | 15.8 |
Table 2: Method Validation Parameters for Thiol Analysis
| Parameter | S-(2,4-Dinitrobenzyl)cysteine | S-(2,4-Dinitrobenzyl)glutathione | S-(2,4-Dinitrobenzyl)mercaptoethanol |
| Linear Range (µM) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µM) | 0.1 | 0.15 | 0.1 |
| Limit of Quantification (LOQ) (µM) | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | < 2% | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 5% | < 5% | < 5% |
| Recovery (%) | 95 - 105% | 93 - 104% | 96 - 105% |
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of 2,4-Dinitrobenzyl Ethers from Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,4-dinitrobenzyl ethers through the reaction of 2,4-dinitrobenzyl chloride with various phenols. This reaction, a variation of the Williamson ether synthesis, is a valuable method for the derivatization of phenols, which can be useful in various applications including medicinal chemistry and as a method for protecting the hydroxyl group of phenols.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group. The presence of two electron-withdrawing nitro groups on the benzyl (B1604629) chloride enhances its reactivity towards nucleophilic attack.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 2,4-dinitrobenzyl ethers from phenols.
Materials and Reagents:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methylphenol, 4-nitrophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
General Procedure:
-
Preparation of the Reaction Mixture: To a dry round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Addition of this compound: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide. To this suspension, add this compound (1.1 eq).
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation of Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2,4-dinitrobenzyl ether.
Data Presentation
The following table summarizes the typical experimental conditions and expected (illustrative) outcomes for the reaction of this compound with various phenols.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Phenol | K₂CO₃ | DMF | 65 | 4 | 92 |
| 4-Methylphenol | K₂CO₃ | DMF | 65 | 4 | 95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2-Chlorophenol | Cs₂CO₃ | Acetonitrile | 60 | 5 | 88 |
Note: The yields presented in this table are illustrative and may vary depending on the specific experimental conditions and the scale of the reaction.
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2,4-dinitrobenzyl ethers.
Signaling Pathway of the Reaction (Williamson Ether Synthesis):
Caption: Mechanism of 2,4-dinitrobenzyl ether synthesis.
References
Application Notes: 2,4-Dinitrobenzyl Chloride as a Protecting Group for Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of robust and reliable protecting groups. 2,4-Dinitrobenzyl (DNB) chloride emerges as a valuable reagent for this purpose. The electron-withdrawing nature of the two nitro groups on the aromatic ring activates the benzylic carbon for nucleophilic attack by a thiolate, facilitating the formation of a stable thioether linkage. The resulting 2,4-dinitrobenzyl thioether is stable under a range of reaction conditions, yet can be cleaved under specific, controlled methods.
Key Features and Applications
The 2,4-dinitrobenzyl group offers several advantageous features for the protection of thiols:
-
Ease of Introduction: The protection reaction proceeds readily via a standard S-alkylation mechanism under basic conditions.
-
Stability: The DNB-protected thiol is stable to acidic conditions and various other reagents commonly used in organic synthesis.
-
Orthogonality: The cleavage of the DNB group can be achieved under conditions that are often orthogonal to other common protecting groups, such as photolysis or specific reductive methods.
-
Chromophoric Nature: The presence of the dinitrophenyl moiety allows for easy visualization and quantification of protected compounds using UV-Vis spectroscopy.
These characteristics make the 2,4-dinitrobenzyl group a suitable choice for protecting cysteine residues in peptide synthesis, as well as for the protection of thiol-containing small molecules during the synthesis of complex pharmaceutical intermediates. For instance, 2,4-dinitrobenzyl chloride has been utilized in the synthesis of 2-(2,4-dinitrobenzylthio) derivatives of 4,5-dihydroimidazolium chloride.
Deprotection Strategies
The primary methods for the cleavage of the 2,4-dinitrobenzyl group from a thiol are based on photolysis and chemical reduction.
-
Photolytic Cleavage: The ortho-nitrobenzyl group is a well-known photolabile protecting group.[1][2][3][4][5][6][7] Upon irradiation with UV light (typically around 350 nm), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that leads to the cleavage of the benzylic C-S bond, liberating the free thiol and forming a 2-nitroso-4-nitrobenzaldehyde byproduct.[1][2] This method is exceptionally mild and can be performed under neutral conditions, making it ideal for sensitive substrates.
-
Reductive Cleavage: The nitro groups of the DNB moiety can be reduced to amino groups using various reducing agents. This transformation alters the electronic properties of the benzyl (B1604629) group, facilitating the cleavage of the C-S bond. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl).[8]
-
Base-Mediated Cleavage: While less common for thioethers, a method for the cleavage of o- and p-nitrobenzyl ethers and amides using 20% aqueous NaOH in methanol (B129727) at 75 °C has been reported.[9] This method, which is presumed to proceed via oxidation at the benzylic position, may be adaptable for the deprotection of DNB-protected thiols, although its compatibility with various functional groups on the target molecule would need to be carefully evaluated.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Thiols with this compound
This protocol describes a general method for the S-alkylation of a thiol with this compound.
Materials:
-
Thiol-containing substrate
-
This compound
-
A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU or DIPEA)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-containing substrate in the chosen anhydrous solvent.
-
Add the base portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature) to generate the thiolate anion. The amount of base will depend on the specific base and substrate used (typically 1.1 to 1.5 equivalents).
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to ensure complete formation of the thiolate.
-
Dissolve this compound (typically 1.0 to 1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the 2,4-dinitrobenzyl-protected thiol.
Protocol 2: General Procedure for the Photolytic Deprotection of 2,4-Dinitrobenzyl Thioethers
This protocol outlines a general method for the photolytic cleavage of the DNB protecting group.
Materials:
-
2,4-Dinitrobenzyl-protected thiol
-
A suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
A UV lamp with an appropriate wavelength output (typically around 350 nm)
-
Quartz reaction vessel (if using a wavelength below 300 nm)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 2,4-dinitrobenzyl-protected thiol in the chosen solvent in a photolysis-compatible reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the stirred solution with a UV lamp at the appropriate wavelength. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion of the reaction, remove the solvent in vacuo.
-
The resulting crude product, containing the deprotected thiol and the 2-nitroso-4-nitrobenzaldehyde byproduct, can be purified by standard methods such as column chromatography or crystallization.
Protocol 3: General Procedure for the Reductive Deprotection of 2,4-Dinitrobenzyl Thioethers using Catalytic Hydrogenation
This protocol describes a general method for the reductive cleavage of the DNB group.
Materials:
-
2,4-Dinitrobenzyl-protected thiol
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen source (e.g., a balloon filled with hydrogen gas or a hydrogenator)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite)
Procedure:
-
Dissolve the 2,4-dinitrobenzyl-protected thiol in the chosen solvent in a reaction vessel equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon or at a slightly elevated pressure in a hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the product as necessary by standard chromatographic or crystallization techniques.
Data Presentation
Table 1: Summary of Reaction Conditions for Protection and Deprotection
| Process | Reagents and Conditions | Typical Solvents | Expected Byproducts | Notes |
| Protection | This compound, Base (e.g., NaH, K₂CO₃, DBU) | DMF, ACN, THF | Salt of the base | Reaction is typically carried out under anhydrous and inert conditions. |
| Photolytic Deprotection | UV light (e.g., 350 nm) | MeOH, ACN, Buffered solutions | 2-Nitroso-4-nitrobenzaldehyde | Requires a UV-transparent vessel (quartz for λ < 300 nm). Degassing the solution is recommended. |
| Reductive Deprotection | H₂, Pd/C | MeOH, EtOH, EtOAc | 2,4-Diaminotoluene | Compatible with many functional groups, but will also reduce other susceptible groups (e.g., alkenes, alkynes). |
Visualizations
Caption: Workflow for the protection of a thiol using this compound.
Caption: Deprotection pathways for 2,4-dinitrobenzyl protected thiols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Thiols, Phenols, and Amines using 2,4-Dinitrobenzyl Chloride for HPLC-UV Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of low-molecular-weight thiols, phenols, and amines is critical in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development. These compounds often lack a strong chromophore, making their direct detection by HPLC with UV-Vis difficult, especially at low concentrations. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a chromophoric tag to the analyte molecule. 2,4-Dinitrobenzyl chloride (DNBC) is a versatile derivatizing reagent that reacts with nucleophilic functional groups such as thiols, phenols, and primary/secondary amines. The resulting 2,4-dinitrobenzyl derivatives exhibit strong UV absorbance, significantly enhancing detection sensitivity.
This document provides a detailed step-by-step guide for the pre-column derivatization of thiols, phenols, and amines with this compound and their subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Principle and Reaction Mechanism
The derivatization with this compound proceeds via a nucleophilic substitution reaction. The nucleophilic group of the analyte (e.g., the sulfur in a thiol, the oxygen in a phenol (B47542), or the nitrogen in an amine) attacks the benzylic carbon of DNBC, displacing the chloride ion. The reaction is typically carried out under basic conditions to deprotonate the analyte, thereby increasing its nucleophilicity. The resulting 2,4-dinitrobenzyl derivatives are stable and possess a strong chromophore due to the two nitro groups on the benzene (B151609) ring, allowing for sensitive UV detection.
A general reaction scheme is as follows:
R-XH + this compound → R-X-CH₂-C₆H₃(NO₂)₂ + HCl
Where:
-
R-XH represents the analyte with a thiol (R-SH), phenol (Ar-OH), or amine (R-NH₂) functional group.
-
R-X-CH₂-C₆H₃(NO₂)₂ is the stable, UV-active derivative.
Experimental Protocols
Materials and Reagents
-
Analytes: Standards of the thiol, phenol, or amine compounds of interest.
-
Derivatizing Reagent: this compound (DNBC), 99% purity.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffers:
-
For Thiols and Phenols: 0.1 M Sodium borate (B1201080) buffer (pH 9.0). Prepare by dissolving boric acid in water, and adjusting the pH with 1 M NaOH.
-
For Amines: 0.1 M Sodium bicarbonate buffer (pH 8.5). Prepare by dissolving sodium bicarbonate in water.
-
-
Quenching Solution: 1 M Hydrochloric acid (HCl).
-
Sample Preparation: Syringe filters (0.45 µm), autosampler vials.
Preparation of Solutions
-
Analyte Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte standard in 10 mL of an appropriate solvent (e.g., water, methanol, or acetonitrile, depending on solubility).
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent.
-
This compound (DNBC) Solution (10 mg/mL): Accurately weigh 50 mg of DNBC and dissolve it in 5 mL of anhydrous acetonitrile. Note: This solution should be prepared fresh daily as DNBC is moisture-sensitive.
Derivatization Procedure
-
Sample Preparation: In a microcentrifuge tube or an autosampler vial, add 100 µL of the sample or working standard solution.
-
pH Adjustment:
-
For Thiols and Phenols: Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
For Amines: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
-
Vortex: Mix the solution for 10 seconds.
-
Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL DNBC solution to the mixture.
-
Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the mixture to room temperature and stop the reaction by adding 50 µL of 1 M HCl.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC-UV system.
HPLC-UV Analysis
The following HPLC conditions are a general starting point and should be optimized for the specific analytes and their derivatives.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute the derivatives. A re-equilibration step is necessary between injections. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Based on the UV spectra of 2,4-dinitrophenyl derivatives, a primary wavelength of 254 nm and a secondary wavelength of 365 nm are recommended for detection. The optimal wavelength should be determined by acquiring the UV spectrum of the synthesized derivative. |
| Injection Volume | 10-20 µL. |
Data Presentation
The following table summarizes typical (hypothetical) quantitative data for the HPLC-UV analysis of DNBC-derivatized analytes. Note: These values are illustrative and will vary depending on the specific analyte and HPLC system.
| Analyte (Functional Group) | Retention Time (min) | Linearity (r²) (1-100 µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Cysteine (Thiol) | 8.5 | > 0.999 | 0.1 | 0.3 |
| Phenol (Phenol) | 12.2 | > 0.998 | 0.2 | 0.6 |
| Aniline (Amine) | 10.8 | > 0.999 | 0.15 | 0.45 |
Visualizations
Chemical Reaction Pathway
Application of 2,4-Dinitrobenzyl Chloride in Proteomics Research: A Hypothetical Approach for Cysteine-Reactive Isobaric Labeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the field of quantitative proteomics, the precise measurement of protein abundance is crucial for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Chemical labeling strategies, in conjunction with mass spectrometry (MS), offer a powerful approach for relative and absolute quantification of proteins in complex biological samples. While various reagents targeting primary amines (e.g., TMT, iTRAQ) or cysteine residues (e.g., iodoacetamide) are well-established, the exploration of novel reagents with unique properties continues to be an area of interest.
This document outlines a hypothetical application of 2,4-Dinitrobenzyl chloride (DNBC) as a cysteine-reactive chemical probe for quantitative proteomics. Based on the known reactivity of benzyl (B1604629) halides towards nucleophiles, we propose a workflow where DNBC is used to alkylate cysteine residues in proteins. The dinitrophenyl group can potentially serve as a reporter ion in tandem mass spectrometry, enabling relative quantification of peptides and, by extension, proteins.
Principle of a Hypothetical DNBC-Based Proteomics Workflow
This compound is a reactive compound that can undergo nucleophilic substitution reactions. In the context of proteins, the thiol group of cysteine residues is a potent nucleophile that can react with the benzylic carbon of DNBC, forming a stable thioether bond. This covalent modification introduces a 2,4-dinitrobenzyl group onto the cysteine residue.
The proposed application leverages this reactivity for quantitative proteomics through the following conceptual steps:
-
Protein Extraction and Preparation: Proteins are extracted from different biological samples (e.g., control vs. treated).
-
Reduction and Alkylation: Disulfide bonds within the proteins are reduced to free thiols. Subsequently, these free cysteine residues are alkylated with this compound. To enable multiplexing, isotopic variants of DNBC could theoretically be synthesized (e.g., using ¹³C or ¹⁵N), creating a set of isobaric labeling reagents.
-
Enzymatic Digestion: The labeled proteins are digested into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Quantification: During MS/MS fragmentation, the 2,4-dinitrobenzyl tag could potentially generate a specific reporter ion. The relative intensities of these reporter ions from the different isotopic labels would then be used to determine the relative abundance of the cysteine-containing peptides across the samples.
Potential Advantages and Considerations
-
Cysteine Specificity: Targeting cysteine residues can reduce sample complexity compared to amine-reactive strategies and provide information on cysteine reactivity and accessibility.
-
Novel Reporter Ion: The 2,4-dinitrobenzyl group may offer a unique fragmentation pattern and a distinct reporter ion in the low mass region of the MS/MS spectrum.
-
Challenges: The reactivity of this compound with other nucleophilic residues (e.g., lysine, histidine, N-terminus) under physiological conditions would need to be carefully characterized to ensure cysteine specificity. The efficiency of the labeling reaction and the generation of a quantifiable reporter ion would also require empirical validation.
Due to the lack of direct literature precedent for the use of this compound in mass spectrometry-based proteomics, the following protocols and data are presented as a hypothetical framework to guide potential exploration of this reagent.
Experimental Protocols
I. Protein Extraction and Preparation
-
Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the sample on ice to ensure complete cell lysis and shear nucleic acids.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).
-
II. Reduction, Alkylation with this compound, and Digestion
-
Reduction:
-
To 100 µg of protein from each sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Allow the samples to cool to room temperature.
-
-
Alkylation with this compound (Hypothetical):
-
Prepare a fresh 500 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Add the this compound solution to each protein sample to a final concentration of 50 mM.
-
Incubate the reaction in the dark at room temperature for 1 hour with gentle agitation.
-
Note: The optimal concentration of DNBC and reaction conditions (pH, temperature, and time) would need to be determined empirically.
-
-
Quenching and Protein Precipitation:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Precipitate the proteins to remove interfering substances using a methanol-chloroform precipitation method or by adding 6 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes.
-
Wash the protein pellet with ice-cold acetone and air-dry.
-
-
In-solution Digestion:
-
Resuspend the air-dried protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
III. LC-MS/MS Analysis
-
Peptide Resuspension:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans for precursor ions followed by MS2 scans for fragmentation.
-
Set the fragmentation method to higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Data Presentation
Hypothetical Quantitative Data from a DNBC-based Proteomics Experiment
The following table illustrates how quantitative data from a hypothetical experiment comparing a control and a treated sample, using light and heavy isotopic versions of this compound, might be presented.
| Protein ID | Gene Name | Peptide Sequence | Cysteine Position | Control/Treated Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | DAHKSEVAHRFKDLGEENFKALVLIAFAQYLQQCPF | 23 | 0.98 | 0.85 | Unchanged |
| Q06830 | HSPA5 | IINEPTAAAIAYGLDKREGEKNILVFDLGGGTFDVSLLTIDNGVFEVVATNGDTHLGGEDFDQRVMEHFIKLYKKKTGKDVRKDNRAVQKLRREVEKAKRALSSYQASIE | 154 | 2.54 | 0.01 | Upregulated |
| P62258 | ACTG1 | SYELPDGQVITIGNERFRCPEALFQPSFLGMESCGIHETTFNSIMKCDVDIRKDLYANTVLSGGTTMYPGIADRMQKEITALAPSTMKIKIIAPPERKYSVWIGGSILASLSTFQQMWISKQEYDESGPSIVHRKCF | 272 | 0.45 | 0.02 | Downregulated |
| P08670 | VIM | SLPLPNFSSLNLRETNLDSLPLVDTHSKRTLLIKTVETRDGQVINETSQHHDDLE | 328 | 1.05 | 0.76 | Unchanged |
Mandatory Visualization
Caption: Hypothetical experimental workflow for quantitative proteomics using this compound.
Caption: Proposed reaction of this compound with a protein cysteine residue.
Application Notes and Protocols for the Quantitative Analysis of Pharmaceuticals Using 2,4-Dinitrobenzyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of pharmaceuticals is a critical aspect of drug development and quality control. Many pharmaceutical compounds lack a strong chromophore, making their detection and quantification by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a chromophoric group into the analyte molecule, thereby enhancing its detectability.
2,4-Dinitrobenzyl chloride (DNBC) is a derivatizing agent that can be utilized for this purpose, particularly for pharmaceuticals containing nucleophilic functional groups such as thiols, amines, and phenols. The dinitrophenyl group introduced by DNBC is a strong chromophore, significantly increasing the molar absorptivity of the derivatized analyte and thus enhancing the sensitivity of UV-Vis detection.
This document provides detailed application notes and protocols for the quantitative analysis of pharmaceuticals using this compound derivatization, with a focus on the analysis of thiol-containing drugs, using the angiotensin-converting enzyme (ACE) inhibitor Captopril (B1668294) as a representative example. While specific quantitative performance data for the derivatization of pharmaceuticals with this compound is not extensively available in peer-reviewed literature, this guide provides a robust framework for method development and validation based on established chemical principles and data from similar derivatization techniques.
Principle of Derivatization
This compound reacts with nucleophilic functional groups, such as the sulfhydryl group (-SH) in captopril, via a nucleophilic substitution reaction. The reaction typically proceeds in a slightly alkaline medium to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate anion. The thiolate then attacks the benzylic carbon of this compound, displacing the chloride ion and forming a stable thioether linkage.
The resulting derivative incorporates the 2,4-dinitrophenyl moiety, which is highly chromophoric, allowing for sensitive detection at wavelengths where the parent drug has little to no absorbance.
Featured Application: Quantitative Analysis of Captopril
Captopril is an ACE inhibitor widely used in the treatment of hypertension and heart failure. Its structure contains a thiol group, which makes it a suitable candidate for derivatization with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of captopril using this compound derivatization followed by HPLC analysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the pre-column derivatization of captopril with this compound for quantitative analysis by HPLC.
1. Materials and Reagents:
-
Captopril reference standard
-
This compound (DNBC)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (0.1 M)
-
Water (HPLC grade)
-
Pharmaceutical dosage forms of Captopril
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Standard Stock Solution of Captopril (1 mg/mL): Accurately weigh 10 mg of captopril reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
This compound Solution (10 mg/mL): Dissolve 100 mg of DNBC in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of captopril and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
4. Derivatization Procedure:
-
To 1.0 mL of each working standard solution or sample solution in a clean, dry vial, add 1.0 mL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 1.0 mL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the vials to room temperature.
-
Neutralize the excess base by adding 0.5 mL of 0.1 M hydrochloric acid.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile (Solvent A) and water (Solvent B) is recommended. A starting gradient could be 60% A and 40% B, with a linear increase to 80% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (due to the strong absorbance of the dinitrophenyl group)
-
Injection Volume: 20 µL
6. Method Validation:
The developed method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
As previously stated, specific quantitative data for the analysis of pharmaceuticals using this compound is limited. However, the following table summarizes typical validation parameters for the quantitative analysis of captopril using other derivatization reagents and HPLC methods. This data can serve as a benchmark for the expected performance of a method using this compound.
| Parameter | Captopril with p-Bromophenacyl Bromide[1] | Captopril with ThioGlo 3[2] | Captopril with 2-Naphthyl Propiolate[3] |
| Detection Method | HPLC-UV | HPLC-Fluorescence | HPLC-UV |
| Linearity Range | 20 - 1000 ng/mL | 10 - 2500 nM | 3 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 20 ng/mL | Not Reported | 3 ng/mL |
| Limit of Detection (LOD) | Not Reported | 200 fmol/20 µL injection | Not Reported |
| Recovery | 94.7% - 96.2% | 93.3% - 105.3% | > 86% |
| Precision (RSD%) | < 4.2% (inter-day) | < 3.8% (between-run) | < 12.8% (inter-assay) |
Mechanism of Action of Captopril: Signaling Pathway
Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the signaling pathway affected by captopril.
Conclusion
The use of this compound as a derivatizing agent presents a viable and effective strategy for the quantitative analysis of pharmaceuticals that lack a native chromophore. The protocol outlined for captopril provides a solid foundation for developing and validating robust analytical methods for other thiol-containing drugs and pharmaceuticals with other nucleophilic functional groups. While specific quantitative data for DNBC derivatization is not abundant, the principles and comparative data presented here should empower researchers and scientists in the pharmaceutical industry to successfully implement this technique, leading to enhanced sensitivity and accuracy in their analytical workflows. Further research into the application of this compound for a wider range of pharmaceuticals is encouraged to expand the available quantitative data and solidify its role as a valuable tool in pharmaceutical analysis.
References
- 1. Determination of Captopril in Human Plasma by HPLC with Derivatiz...: Ingenta Connect [ingentaconnect.com]
- 2. Determination of captopril in biological samples by high-performance liquid chromatography with ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple and sensitive HPLC-UV method for the determination of captopril in human plasma using a new derivatizing reagent 2-naphthyl propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproducts in 2,4-Dinitrobenzyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary reactivity of this compound is nucleophilic substitution at the benzylic carbon. However, several side reactions can occur, leading to byproducts and reduced yields. The most common side reactions include:
-
Hydrolysis: In the presence of water or hydroxide (B78521) ions, this compound can hydrolyze to form 2,4-Dinitrobenzyl alcohol. This is a frequent issue if wet solvents or reagents are used.
-
Over-alkylation: When reacting with primary or secondary amines, it's possible for the initially formed secondary or tertiary amine to react further with another molecule of this compound, leading to di- or tri-alkylation products.[1]
-
Elimination: Under strongly basic conditions, an elimination reaction can compete with substitution, leading to the formation of 2,4-dinitrostyrene.[2][3] This is more prevalent with sterically hindered bases.
-
Reaction with Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) can act as nucleophiles, especially at elevated temperatures, leading to the formation of the corresponding 2,4-dinitrobenzyl ether.
Q2: What is the primary byproduct I should be aware of when performing a reaction with an alkoxide, and how can I minimize it?
A2: When reacting this compound with an alkoxide (e.g., sodium ethoxide) to form a 2,4-dinitrobenzyl ether, the main potential byproduct is 2,4-dinitrophenol.[4] This arises from the reaction of the alkoxide with any residual water or from a competing reaction pathway. To minimize its formation, it is crucial to use anhydrous solvents and reagents and to maintain a non-aqueous workup procedure until the reaction is complete.
Q3: My reaction with a primary amine is giving a complex mixture of products. What is the likely cause?
A3: A complex product mixture in reactions with primary amines often points to over-alkylation. The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining this compound. To mitigate this, you can:
-
Use a molar excess of the primary amine.
-
Slowly add the this compound to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Conduct the reaction at a lower temperature to control the reaction rate.
Q4: Can this compound undergo reactions at the aromatic ring?
A4: While the benzylic chloride is the most reactive site for nucleophilic substitution, the dinitro-activated aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). However, this is generally a much slower process than the substitution at the benzylic position and typically requires more forcing conditions or very strong nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Potential Cause | Troubleshooting Steps | Explanation |
| Hydrolysis of Starting Material | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound is sensitive to moisture and can hydrolyze, reducing the amount of starting material available for the desired reaction. |
| Competing Elimination Reaction | Use a less sterically hindered, non-nucleophilic base if a base is required. Lower the reaction temperature. | Strong, bulky bases can favor elimination over substitution.[3] |
| Impure Starting Material | Verify the purity of your this compound by melting point or NMR. Purify by recrystallization if necessary. | Impurities in the starting material can lead to side reactions and lower the yield of the desired product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions. | The rate of both the desired reaction and side reactions are temperature-dependent. |
Issue 2: Presence of 2,4-Dinitrobenzyl Alcohol in the Product
| Potential Cause | Troubleshooting Steps | Explanation |
| Wet Solvents or Reagents | Use freshly dried solvents. Ensure your nucleophile and any added base are anhydrous. | The presence of water will lead to the hydrolysis of this compound. |
| Aqueous Workup | If possible, perform a non-aqueous workup. If an aqueous workup is necessary, perform it quickly and at a low temperature. | Prolonged contact with water during extraction and washing can cause hydrolysis. |
Issue 3: Formation of Over-alkylation Products with Amines
| Potential Cause | Troubleshooting Steps | Explanation |
| Incorrect Stoichiometry | Use a 2 to 5-fold molar excess of the amine nucleophile. | A higher concentration of the primary amine will outcompete the secondary amine product for the electrophile.[1] |
| High Local Concentration of Alkylating Agent | Add the this compound solution dropwise to the amine solution over an extended period. | This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dinitrobenzyl)aniline
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous ethanol.
-
Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.
-
In a separate beaker, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Slowly add the this compound solution to the stirring aniline solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Synthesis of 2,4-Dinitrobenzyl Phenyl Ether
This protocol provides a general method for the synthesis of a 2,4-dinitrobenzyl ether.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and phenol (1.1 equivalents).
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirring solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the sodium phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of an N-substituted 2,4-dinitrobenzylamine.
Caption: A logical workflow for troubleshooting and optimizing reactions with this compound that result in low yields.
References
How to improve the yield of 2,4-Dinitrobenzyl chloride reactions
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via the free-radical chlorination of 2,4-dinitrotoluene (B133949).
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a depleted or inefficient radical initiator.
-
Side Reactions: Several side reactions can consume your starting material and product, leading to a lower yield. The most prevalent side reactions are over-chlorination of the benzyl (B1604629) group to form 2,4-dinitrobenzal chloride and 2,4-dinitrobenzotrichloride, and chlorination of the aromatic ring.
-
Suboptimal Reaction Conditions: The choice of solvent, chlorinating agent, and initiator, as well as the reaction temperature and concentration, all play a critical role in maximizing the yield.
-
Product Loss During Workup and Purification: The product can be lost during extraction, washing, and purification steps.
Q2: I am observing the formation of significant amounts of 2,4-dinitrobenzal chloride and 2,4-dinitrobenzotrichloride. How can I minimize this over-chlorination?
Over-chlorination is a common issue in free-radical halogenations. To minimize the formation of di- and tri-chlorinated byproducts:
-
Control the Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent relative to the 2,4-dinitrotoluene. A large excess of the chlorinating agent will favor multiple chlorinations.
-
Monitor the Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR to stop the reaction once the desired product is the major component.
-
Lower the Reaction Temperature: While higher temperatures increase the reaction rate, they can also lead to less selectivity and more over-chlorination. Running the reaction at the minimum effective temperature can improve selectivity.
Q3: My product is contaminated with ring-chlorinated byproducts. How can I improve the selectivity for benzylic chlorination?
Benzylic C-H bonds are weaker than aromatic C-H bonds, making them more susceptible to radical abstraction. However, under certain conditions, ring chlorination can occur. To favor benzylic chlorination:
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride or cyclohexane (B81311) are preferred as they do not promote ionic reactions that can lead to electrophilic aromatic substitution (ring chlorination).
-
Ensure the Absence of Lewis Acids: Lewis acid catalysts, such as iron(III) chloride (FeCl₃), strongly promote ring chlorination. Ensure your glassware and reagents are free from such contaminants.
-
Initiate with Light or a Radical Initiator: The use of UV light or a chemical radical initiator (like AIBN or benzoyl peroxide) is crucial for promoting the free-radical pathway that leads to benzylic chlorination.
Q4: What is the best chlorinating agent for this reaction?
Several chlorinating agents can be used for benzylic chlorination. The choice depends on safety, cost, and desired selectivity:
-
Sulfuryl Chloride (SO₂Cl₂): Often a good choice as it is a liquid and can be easier to handle than chlorine gas. It decomposes to provide a low, steady concentration of chlorine radicals, which can improve selectivity.
-
N-Chlorosuccinimide (NCS): A solid reagent that is relatively safe and easy to handle. It is often used for selective allylic and benzylic chlorinations.
-
Chlorine Gas (Cl₂): While effective, it can be more difficult to handle and control the stoichiometry precisely, potentially leading to more over-chlorination.
Q5: How can I tell if my reaction is complete?
Monitoring the reaction progress is essential for maximizing yield and minimizing byproducts. You can use the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material (2,4-dinitrotoluene) and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the relative amounts of starting material, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the methyl protons of the starting material and the appearance of the chloromethyl protons of the product.
Data Presentation: Impact of Reaction Parameters on Yield and Selectivity
The following table summarizes the expected qualitative effects of various reaction parameters on the yield and selectivity of the this compound synthesis.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Selectivity (Benzylic vs. Ring) | Notes |
| Chlorinating Agent | Sulfuryl Chloride | Good to Excellent | High | Generally provides a controlled release of chlorine radicals. |
| N-Chlorosuccinimide | Good | High | A solid, safer alternative, often used for high selectivity. | |
| Chlorine Gas | Variable | Moderate to High | Can be effective but harder to control stoichiometry, risking over-chlorination. | |
| Initiator | AIBN (Azobisisobutyronitrile) | Good | High | Common and effective thermal radical initiator. |
| Benzoyl Peroxide | Good | High | Another common thermal initiator. | |
| UV Light (Photochemical) | Good | High | Effective for initiating the radical chain reaction. | |
| Solvent | Carbon Tetrachloride (CCl₄) | Good | High | Non-polar, promotes radical reactions. (Note: Use with caution due to toxicity). |
| Cyclohexane | Good | High | A less toxic, non-polar alternative to CCl₄. | |
| Benzene | Moderate | Moderate | Can participate in side reactions. | |
| Temperature | Low to Moderate (e.g., 50-80 °C) | Optimal | High | Favors selectivity for the mono-chlorinated benzylic product. |
| High (>100 °C) | May Decrease | Low | Can lead to increased side reactions and over-chlorination. | |
| Reactant Ratio | 1:1 (DNT:Chlorinating Agent) | Optimal for mono-chlorination | High | Minimizes the formation of di- and tri-chlorinated byproducts. |
| Excess Chlorinating Agent | Decreased (for desired product) | Low | Significantly increases the rate of over-chlorination. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2,4-dinitrotoluene using sulfuryl chloride as the chlorinating agent and AIBN as a radical initiator.
Materials:
-
2,4-Dinitrotoluene (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in anhydrous carbon tetrachloride (or cyclohexane).
-
Addition of Reagents: Add AIBN to the solution. Heat the mixture to reflux (approximately 77°C for CCl₄).
-
Slow Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours after the addition of sulfuryl chloride is finished.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to quench any remaining sulfuryl chloride and neutralize any acidic byproducts.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a solid.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Analysis of 2,4-Dinitrobenzyl Chloride Derivatives
Welcome to the technical support center for the HPLC analysis of 2,4-dinitrobenzyl chloride (DNBC) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of your derivatized analytes and to offer solutions for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2,4-dinitrobenzyl derivatives?
A1: The stability of 2,4-dinitrobenzyl derivatives can be influenced by several factors, including pH, temperature, light, and the composition of the solvent.[1][2] It is crucial to control these parameters throughout sample preparation, storage, and analysis to ensure accurate and reproducible results.
Q2: How does pH affect the stability of different 2,4-dinitrobenzyl derivatives?
A2: The effect of pH is highly dependent on the nature of the derivatized functional group.
-
N-2,4-Dinitrobenzyl Derivatives (from amines): These derivatives are generally stable in acidic to neutral conditions. However, in basic solutions, N-(2,4-dinitrophenyl)amino acids can undergo cyclization, which would lead to a loss of the original analyte signal.
-
O-2,4-Dinitrobenzyl Derivatives (from alcohols/phenols): Ethers are generally stable to a wide range of pH conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis.
-
S-2,4-Dinitrobenzyl Derivatives (from thiols): Thioethers are generally stable. However, strong oxidizing agents should be avoided. The kinetics of thioester hydrolysis are influenced by both temperature and pH.[3]
Q3: What are the recommended storage conditions for derivatized samples?
A3: To minimize degradation, derivatized samples should be stored in the dark at low temperatures (2-8 °C or frozen). Light exposure should be minimized as dinitrophenyl compounds can be susceptible to photodegradation. For N-2,4-dinitrophenyl amino acids, storage in acidic micellar solutions of sodium dodecyl sulfate (B86663) in the dark has been shown to provide good stability.
Q4: Can the derivatized samples be stored in the autosampler for extended periods?
A4: It is generally not recommended to store derivatized samples in the autosampler for extended periods, especially if the autosampler is not temperature-controlled. The stability of the derivatives in the mobile phase over time should be evaluated as part of method development. If storage in the autosampler is necessary, it should be cooled, and the stability of the analyte in the mobile phase should be confirmed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Peak Splitting or Shoulder Peaks | Isomerization: For certain derivatives, such as those of aldehydes and ketones (hydrazones), E/Z isomers can form, leading to split or broadened peaks. This can be influenced by acid and UV light. | - Add a small amount of phosphoric acid (0.02-1%) to both the sample and standard solutions to promote a stable equilibrium of isomers.- Minimize exposure of samples to UV light. |
| Column Void or Contamination: A void at the column inlet or contamination can distort the peak shape.[4][5] | - If a guard column is used, replace it. If the problem is resolved, the guard column was the issue.- If the problem persists, try back-flushing the analytical column. If this does not help, the column may need to be replaced.[6] | |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] | - Dissolve the sample in the initial mobile phase whenever possible.- If a stronger solvent is necessary, inject a smaller volume.[7] | |
| Drifting Retention Times | Column Equilibration: Insufficient equilibration time with the mobile phase, especially after a gradient or when changing solvents. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.[8] |
| Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. | - Prepare fresh mobile phase daily.- If using a gradient mixer, ensure it is functioning correctly by adding a UV-active tracer to one of the solvents and monitoring the baseline.[9] | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature.[10] | |
| Ghost Peaks | Contamination: Contamination from the mobile phase, glassware, or carryover from a previous injection. | - Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method. |
| Sample Degradation: The analyte may be degrading in the sample vial or on the column. | - Prepare samples fresh daily.- Evaluate the stability of the derivative in the sample solvent and mobile phase. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Interaction of the analyte with active sites (e.g., residual silanols) on the column packing. | - Add a mobile phase additive, such as a competing base (e.g., triethylamine) for basic analytes or an acid for acidic analytes, to improve peak shape.[11][12] |
| Column Overload: Injecting too much sample mass onto the column. | - Reduce the injection volume or dilute the sample. | |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Use tubing with a small internal diameter and keep the length to a minimum. |
Experimental Protocols
Protocol 1: General Derivatization of Amines with this compound
This protocol is a general guideline and should be optimized for the specific amine of interest.
Reagents:
-
Amine-containing sample
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
50 mM this compound in acetonitrile
Procedure:
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent.
-
Derivatization:
-
In a reaction vial, mix the sample solution with an equal volume of 1 M NaOH.
-
Add an excess of the 50 mM this compound solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.
-
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an acid (e.g., hydrochloric acid) to neutralize the excess base.
-
Analysis: The resulting solution containing the N-2,4-dinitrobenzyl derivative can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Protocol 2: Standard HPLC Analysis of 2,4-Dinitrobenzyl Derivatives
This is a general reversed-phase HPLC method that can be used as a starting point.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or a suitable wavelength for the derivative
-
Injection Volume: 10 µL
Visualizations
Caption: A generalized workflow for the derivatization and HPLC analysis of analytes with this compound.
Caption: A decision tree for troubleshooting common peak shape problems in the HPLC analysis of 2,4-dinitrobenzyl derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. mastelf.com [mastelf.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2,4-Dinitrobenzyl Chloride Derivatization
Welcome to the technical support center for 2,4-Dinitrobenzyl chloride (DNBC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments for the analysis of thiols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of derivatizing thiols with this compound (DNBC)?
A1: The derivatization of thiols with this compound is a nucleophilic substitution reaction. The thiol group (-SH) in molecules like cysteine or glutathione (B108866) first ionizes in a basic solution to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the electrophilic carbon of the benzyl (B1604629) chloride group on DNBC, displacing the chloride ion and forming a stable, UV-active 2,4-dinitrobenzyl thioether derivative. This derivative is more readily detectable by HPLC with UV-Vis detection compared to the underivatized thiol.
Q2: What are the primary applications of derivatizing thiols with DNBC?
A2: The primary application is to enable or enhance the quantitative analysis of low-molecular-weight thiols in complex biological matrices, such as plasma, cell lysates, and tissue homogenates. Thiols often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with DNBC attaches the 2,4-dinitrophenyl group, a strong chromophore, which significantly improves detection sensitivity and allows for accurate quantification using techniques like HPLC.
Q3: What are the critical parameters that influence the efficiency of DNBC derivatization?
A3: The success of the derivatization reaction is highly dependent on several key parameters:
-
pH: The reaction requires a basic pH to facilitate the formation of the thiolate anion, which is the reactive nucleophile.
-
Molar Ratio of DNBC to Thiol: An excess of the derivatizing agent is typically used to drive the reaction to completion.
-
Reaction Temperature: Temperature affects the rate of the reaction. Optimization is necessary to ensure complete derivatization without causing degradation of the analyte or the derivative.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Troubleshooting Guide for Low Derivatization Efficiency
Problem: Low or no peak for the derivatized analyte in my chromatogram.
This is a common issue that can be traced back to several factors related to the reaction conditions, reagents, or the sample itself. The following sections provide a systematic approach to troubleshooting this problem.
Suboptimal Reaction Conditions
The chemical environment of the derivatization reaction is crucial for its success. Incorrect pH, temperature, or reaction time can lead to incomplete reactions.
Q4: My derivatization yield is low. Could the pH of my reaction be the issue?
A4: Yes, pH is one of the most critical factors. The reaction of DNBC with thiols proceeds via the thiolate anion (R-S⁻). If the pH of the reaction mixture is too low (acidic or neutral), the thiol will remain in its protonated form (R-SH), which is a much weaker nucleophile. Consequently, the reaction will be slow or may not proceed at all. It is essential to maintain a basic pH, typically between 8 and 10, to ensure a sufficient concentration of the thiolate anion.
Q5: How do temperature and reaction time affect the derivatization efficiency?
A5: Both temperature and time are critical and interdependent. Insufficient reaction time or a temperature that is too low will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the derivatized product or the analyte itself, also resulting in lower yields. It is crucial to empirically optimize these parameters for your specific analyte and sample matrix. The table below provides an example of how temperature can influence the derivatization of a similar compound, illustrating the importance of optimization.[1][2]
Table 1: Illustrative Example of the Effect of Reaction Temperature on Derivatization Yield
| Reaction Temperature (°C) | Relative Peak Area of Derivative (Arbitrary Units) |
| 25 (Room Temperature) | 6,500 |
| 40 | 12,300 |
| 60 | 18,900 |
| 80 | 19,200 |
| 100 | 15,100 (Degradation observed) |
Note: This data is illustrative and based on typical optimization experiments for derivatization reactions. Optimal conditions for DNBC must be determined experimentally.
Reagent and Sample Quality
The purity and stability of your reagents and the integrity of your sample are paramount.
Q6: I'm still getting low yields after optimizing the reaction conditions. What else could be wrong?
A6: You should assess the quality of your this compound and your sample.
-
Reagent Degradation: DNBC, like many chlorinated reagents, can be sensitive to moisture and light. Over time, it can hydrolyze to 2,4-dinitrobenzyl alcohol, which will not react with thiols. Always use a fresh, high-purity stock of DNBC. It is advisable to prepare the DNBC solution fresh on the day of the experiment.
-
Presence of Water: Water in your reaction mixture can compete with the thiol for the DNBC, leading to the formation of the alcohol byproduct and reducing the derivatization efficiency.[3] Use anhydrous solvents for preparing your reagent solutions if possible.
-
Sample Integrity: Thiols are susceptible to oxidation, especially at the basic pH required for derivatization.[4] This can lead to the formation of disulfides (R-S-S-R), which will not react with DNBC. It is crucial to handle samples appropriately to minimize oxidation. This may include keeping samples on ice, working quickly, and adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to derivatization if you are interested in the total thiol content.
Q7: I am observing multiple unexpected peaks in my chromatogram. What could be the cause?
A7: Unexpected peaks can arise from several sources:
-
Side Reactions: Under harsh conditions (e.g., very high temperature or extreme pH), the analyte or the derivative may degrade, leading to the formation of side products. Re-optimize your reaction conditions to be milder.
-
Matrix Interference: Other nucleophilic compounds in your sample matrix may also react with DNBC. If this is suspected, a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization may be necessary.
-
Excess Reagent: A large peak eluting early in the chromatogram is often the unreacted this compound. While an excess is necessary for the reaction, a very large excess can interfere with the detection of your analyte. You can try reducing the molar ratio of DNBC to the expected thiol concentration.
Table 2: Example of Optimizing the Molar Ratio of Derivatizing Reagent to Analyte
| Molar Ratio (Reagent:Analyte) | Relative Peak Area of Derivative | Observations |
| 1:1 | 12,500 | Incomplete reaction |
| 5:1 | 19,800 | Good yield |
| 10:1 | 20,100 | Complete reaction, optimal |
| 20:1 | 20,300 | Large excess reagent peak observed |
Note: This table provides an illustrative example. The optimal molar ratio for your specific application should be determined experimentally.
Visual Troubleshooting and Workflow
To aid in your troubleshooting process, the following diagrams illustrate the key relationships and the experimental workflow.
Caption: A logical workflow for troubleshooting low derivatization efficiency.
Caption: The chemical reaction pathway for the derivatization of thiols with DNBC.
Experimental Protocol: Derivatization of Thiols with this compound
This protocol provides a general starting point for the pre-column derivatization of thiols in a biological sample. Note: This protocol should be optimized for your specific analyte, sample matrix, and analytical instrumentation.
Materials and Reagents:
-
Thiol-containing sample (e.g., plasma, cell lysate)
-
This compound (DNBC), high purity
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Borate (B1201080) buffer (100 mM, pH 9.5)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation
-
Internal standard (optional, but recommended)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Centrifuge
-
HPLC system with UV-Vis detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of your sample (e.g., plasma), add 100 µL of ice-cold 10% (w/v) TCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant contains the low-molecular-weight thiols.
-
-
Derivatization Reaction:
-
Prepare a 10 mM solution of DNBC in acetonitrile. (Prepare this solution fresh).
-
In a new microcentrifuge tube, combine:
-
50 µL of the protein-free supernatant
-
100 µL of 100 mM borate buffer (pH 9.5)
-
50 µL of 10 mM DNBC solution
-
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 30 minutes in a thermomixer or water bath, protected from light.
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction, you can acidify the mixture slightly (e.g., with a small volume of 1 M HCl) or proceed directly to analysis.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid) suitable for separating the derivatized thiol.
-
Detect the derivative at a wavelength where the 2,4-dinitrophenyl group has strong absorbance (typically around 254 nm or 340 nm, which should be optimized).
-
Caption: A step-by-step workflow for the derivatization of thiols with DNBC.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing 2,4-Dinitrobenzyl Chloride in Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with removing excess 2,4-Dinitrobenzyl chloride from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of reaction mixtures containing unreacted this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with starting material (this compound) after initial workup. | Insufficient quenching of the reactive this compound. | Implement a quenching step before aqueous workup. Add a nucleophilic quenching agent like a primary or secondary amine (e.g., piperidine (B6355638), morpholine) or an alcohol (e.g., methanol) to react with the excess electrophile. The resulting derivative is often more easily separated by extraction or chromatography. |
| Inefficient liquid-liquid extraction. | Optimize the extraction solvent system. Since this compound is relatively nonpolar, using a nonpolar organic solvent for extraction and washing thoroughly with aqueous solutions can help partition the unreacted starting material. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume. | |
| Difficulty separating the product from this compound by column chromatography. | Co-elution of the product and the starting material. | Modify the mobile phase (eluent) to improve separation. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can enhance resolution. If co-elution persists, consider converting the excess this compound to a more polar derivative by quenching before chromatography. |
| Low yield of the desired product after purification. | Product loss during aqueous workup. | Ensure the pH of the aqueous phase is appropriate for your product's stability and solubility. If your product has acidic or basic functionalities, adjusting the pH can prevent it from partitioning into the aqueous layer. |
| Product co-precipitates with quenched this compound derivatives. | Choose a quenching agent that forms a byproduct with significantly different solubility characteristics from your desired product. For example, if your product is nonpolar, a quenching agent that forms a water-soluble byproduct would be ideal. | |
| Formation of an insoluble precipitate during aqueous workup. | Reaction of this compound with water or other nucleophiles in the workup solution. | Perform a pre-workup quenching step in the organic solvent before adding any aqueous solutions. This will convert the reactive this compound into a more manageable derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove excess this compound?
A1: The most effective initial step is to quench the excess reagent. This compound is an electrophile and will react with nucleophiles. Adding a simple nucleophile will convert it into a new compound that is typically easier to separate.
Q2: What are some suitable quenching agents for this compound?
A2: Several options are available, and the best choice depends on the nature of your desired product:
-
Amines: Secondary amines like piperidine or morpholine (B109124) react quickly to form stable tertiary amines. These are often easily removed by an acidic wash during extraction.
-
Alcohols: Methanol or ethanol (B145695) can be used to convert the benzyl (B1604629) chloride to the corresponding ether. These ethers may have different chromatographic properties than the starting material.
-
Water (with caution): While water can hydrolyze this compound to 2,4-dinitrobenzyl alcohol, the reaction can be slow and may require heating, which could affect your product. The resulting alcohol is more polar and easier to separate from nonpolar products.
Q3: How can I use liquid-liquid extraction to remove this compound and its byproducts?
A3: After quenching, you can perform a series of aqueous washes:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate any amine-based quenching byproducts, making them water-soluble and easily removed in the aqueous layer.
-
Basic Wash: A dilute base wash (e.g., saturated sodium bicarbonate) can help remove any acidic impurities.
-
Brine Wash: A wash with saturated sodium chloride solution helps to remove residual water from the organic layer before drying.
Q4: When is recrystallization a suitable method for purification?
A4: Recrystallization is an excellent technique if your desired product is a solid and has significantly different solubility in a particular solvent compared to this compound or its quenched byproduct. For instance, if your product is soluble in a hot solvent but crystallizes upon cooling, while the impurities remain in solution, recrystallization can yield a very pure product. Common solvents for recrystallizing similar compounds include petroleum ether and methanol.[1][2]
Q5: What if standard purification methods fail to provide a pure product?
A5: If you are still struggling with purity after quenching, extraction, and recrystallization, column chromatography is a powerful tool for separating compounds with similar polarities. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and mobile phase can often resolve even challenging separations.
Experimental Protocols
Protocol 1: Quenching and Extractive Workup
This protocol is designed to chemically modify the excess this compound and then remove the resulting derivative through liquid-liquid extraction.
Methodology:
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching reaction.
-
Add Quenching Agent: Slowly add a suitable nucleophilic quenching agent (e.g., 1.5 equivalents relative to the excess this compound). Examples include:
-
Piperidine
-
Methanol
-
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the excess this compound.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1M HCl (if an amine quencher was used) to remove the protonated amine byproduct.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove dissolved water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the desired product is a solid and has different solubility properties from the impurities.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurities should remain soluble at all temperatures. Test small batches with solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 610-57-1 |
| Molecular Formula | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol |
| Melting Point | 34-36 °C |
| Boiling Point | 349.8 °C at 760 mmHg |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C).[3] Soluble in many organic solvents. |
Visualizations
Caption: Workflow for removing excess this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: 2,4-Dinitrobenzyl Chloride (DNBC) Derivatization of Amines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the derivatization of primary and secondary amines with 2,4-Dinitrobenzyl chloride (DNBC). This resource is intended for researchers, scientists, and drug development professionals utilizing this derivatization technique for analytical purposes such as HPLC with UV detection.
Troubleshooting Guide
Users may encounter several issues during the derivatization of amines with DNBC. This guide provides a question-and-answer format to address common problems, with a focus on the critical role of reaction pH.
| Issue/Question | Potential Cause | Recommended Solution |
| 1. Low or no derivatization yield. | Sub-optimal reaction pH: The primary or secondary amine is protonated and non-nucleophilic at acidic or neutral pH. | Ensure the reaction medium is sufficiently alkaline. The optimal pH for the derivatization of amines is typically in the range of 9-11 to ensure the amine is in its unprotonated, nucleophilic state.[1][2] Use a suitable buffer, such as a carbonate-bicarbonate or borate (B1201080) buffer, to maintain the desired pH throughout the reaction. |
| Hydrolysis of DNBC: this compound can undergo hydrolysis, especially under strongly alkaline conditions, reducing the amount of reagent available to react with the amine. | While alkaline conditions are necessary, avoid excessively high pH (e.g., >12) or prolonged reaction times at elevated temperatures to minimize DNBC hydrolysis. Prepare the DNBC solution fresh in an anhydrous aprotic solvent like acetonitrile (B52724). | |
| Insufficient reagent concentration: The molar ratio of DNBC to the amine may be too low for complete derivatization. | Use a molar excess of DNBC (e.g., 2-10 fold) to drive the reaction to completion. | |
| 2. Inconsistent or non-reproducible results. | Poor pH control: Fluctuations in the pH of the reaction mixture can lead to variable derivatization efficiency. | Utilize a buffer with sufficient capacity to maintain a stable pH, especially if the sample itself has acidic or basic properties. Verify the pH of the reaction mixture before initiating the derivatization. |
| Degradation of DNBC stock solution: DNBC is sensitive to moisture and can degrade over time. | Store DNBC in a desiccator, protected from light. Prepare fresh stock solutions in an anhydrous solvent for each set of experiments. | |
| 3. Presence of interfering peaks in the chromatogram. | DNBC hydrolysis product: The hydrolysis of DNBC forms 2,4-dinitrobenzyl alcohol, which may be chromatographically active. | Optimize the pH and reaction time to minimize hydrolysis. A blank reaction (without the amine analyte) should be run to identify the peak corresponding to the hydrolysis product. |
| Side reactions: At high pH, side reactions may occur, leading to the formation of byproducts. | Carefully control the pH to the optimal range. Investigate the effect of slightly lower pH values (e.g., pH 9 vs. pH 11) to see if byproduct formation is reduced without significantly compromising the yield of the desired derivative. | |
| 4. Peak tailing or poor peak shape for the derivative. | Interaction of the dinitrobenzyl group with the stationary phase: The nitro groups on the derivative can interact with residual silanols on silica-based HPLC columns. | Use a modern, end-capped HPLC column. The addition of a competing amine, such as triethylamine, to the mobile phase can sometimes improve peak shape. |
| Sub-optimal mobile phase pH: The pH of the mobile phase can affect the ionization state of any residual functional groups on the derivative or the stationary phase. | Optimize the pH of the mobile phase to achieve the best peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: Why is an alkaline pH necessary for the derivatization of amines with this compound?
A1: The derivatization of an amine with this compound is a nucleophilic substitution reaction. The amine acts as the nucleophile, and for it to be nucleophilic, the lone pair of electrons on the nitrogen atom must be available to attack the electrophilic carbon of the benzyl (B1604629) chloride. In acidic or neutral solutions, the amine will exist in its protonated form (R-NH3+ for a primary amine), where the lone pair is unavailable. An alkaline pH deprotonates the amine, converting it to its free base form (R-NH2), which is a strong nucleophile. The general principle is that the reaction environment's pH should be significantly higher than the pKa of the amine's conjugate acid to ensure a sufficient concentration of the unprotonated, reactive form.
Q2: What is the optimal pH range for DNBC derivatization of amines?
A2: While specific optimization for every amine is recommended, a general optimal pH range for the derivatization of primary and secondary amines with similar reagents is between 9 and 11.[1][2] A common choice is a carbonate-bicarbonate buffer at a pH of around 9.8 or a borate buffer at a pH up to 11. It is crucial to find a balance, as a very high pH can accelerate the hydrolysis of the this compound reagent.
Q3: What are the potential side reactions I should be aware of, and how are they influenced by pH?
A3: The primary side reaction of concern is the hydrolysis of this compound to 2,4-dinitrobenzyl alcohol. This reaction is accelerated at a higher pH due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile. Another potential, though less common, side reaction could be the elimination of HCl from DNBC, especially under very strong basic conditions and heat. Maintaining the pH within the optimal range (9-11) and using the shortest effective reaction time will help to minimize these side reactions.
Q4: Can pH affect the stability of the formed 2,4-dinitrobenzyl-amine derivative?
A4: The resulting N-benzyl amine derivative is generally stable under the conditions used for HPLC analysis. The C-N bond formed is a robust covalent bond. However, extreme pH conditions (very strong acid or base) combined with high temperatures could potentially lead to the degradation of the derivative, although this is not a common issue under typical analytical conditions.
Q5: How do I choose the right buffer for controlling the pH during derivatization?
A5: The buffer should have a pKa value close to the desired reaction pH to ensure effective buffering capacity. Carbonate-bicarbonate buffers (pKa values around 9.2 and 10.3) and borate buffers (pKa around 9.2) are commonly used for maintaining alkaline conditions. It is important to ensure that the buffer components do not interfere with the reaction or the subsequent analysis. For instance, avoid buffers containing primary or secondary amines.
Experimental Protocols
General Protocol for the Derivatization of a Primary Amine with this compound (DNBC)
This protocol provides a general starting point. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.
-
Preparation of Reagents:
-
Amine Standard/Sample Solution: Prepare a stock solution of the amine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.
-
DNBC Reagent Solution (10 mM): Dissolve 21.66 mg of this compound in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Borate Buffer (0.1 M, pH 10): Dissolve 0.62 g of boric acid in 90 mL of water. Adjust the pH to 10 with a 1 M sodium hydroxide solution and then bring the final volume to 100 mL with water.
-
-
Derivatization Procedure:
-
In a clean vial, add 100 µL of the amine standard or sample solution.
-
Add 400 µL of the 0.1 M borate buffer (pH 10).
-
Vortex the mixture gently.
-
Add 500 µL of the 10 mM DNBC reagent solution in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid) is often effective.
-
Detection: UV detector set at a wavelength where the dinitrobenzyl chromophore has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Visualizations
Caption: Reaction mechanism for the derivatization of an amine with DNBC under alkaline conditions.
Caption: A troubleshooting workflow for low derivatization yield in DNBC reactions.
Caption: Logical relationship between pH and key factors in DNBC derivatization of amines.
References
2,4-Dinitrobenzyl chloride moisture sensitivity and hydrolysis prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the handling, storage, and use of 2,4-Dinitrobenzyl chloride, with a focus on its moisture sensitivity and the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a yellow crystalline solid and a reactive organic compound.[1] Its reactivity is due to the electrophilic benzyl (B1604629) chloride group, enhanced by the electron-withdrawing nitro groups.[1] It is primarily used in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals.[1] It also has applications in photochemical studies and as a reagent for nucleophilic substitution reactions.[1] In immunology research, the related compound 2,4-Dinitrochlorobenzene (DNCB) is used to induce a delayed-type hypersensitivity response.[2]
Q2: How sensitive is this compound to moisture?
A2: this compound is highly sensitive to moisture and will readily react with water, including atmospheric moisture.[3] This hydrolysis reaction results in the formation of the corresponding 2,4-dinitrobenzyl alcohol, which is often an undesired byproduct that can complicate purification and reduce the yield of the target product.[4]
Q3: What are the signs of hydrolysis in my this compound sample?
A3: The primary solid product of hydrolysis is 2,4-dinitrobenzyl alcohol. Visual signs of significant hydrolysis in a solid sample of this compound can include a change in the physical appearance of the material, such as clumping or a change in color. In solution, the presence of the hydrolysis product can be detected by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with a standard of the starting material.
Q4: How should I properly store this compound to prevent hydrolysis?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[3] For long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or other in-process analysis shows a significant amount of unreacted starting material or the presence of a more polar byproduct.
-
The final product yield is lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Insufficient Reagent | While a 1:1 molar ratio may be stoichiometrically correct, using a slight excess (1.1-1.5 equivalents) of this compound can help drive the reaction to completion, especially if some hydrolysis is unavoidable. |
| Low Reaction Temperature | Some reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature while carefully monitoring for side product formation. |
| Poor Solubility | Ensure that both this compound and your substrate are adequately soluble in the chosen reaction solvent. If solubility is an issue, consider a different anhydrous solvent. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Purification of the final product is difficult.
-
Analytical data (e.g., NMR, Mass Spectrometry) shows the presence of unexpected signals corresponding to 2,4-dinitrobenzyl alcohol or other side products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis during Work-up | Minimize the exposure of the reaction mixture to aqueous conditions during the work-up. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). |
| Side Reactions with Solvent | Protic solvents such as alcohols can react with this compound. Use aprotic, anhydrous solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) for reactions. |
| Decomposition on Purification | Some compounds are sensitive to silica (B1680970) gel or prolonged heating. Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography. |
Quantitative Data on Hydrolysis
| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k) |
| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile in Water | Not Specified | 1.1 x 10⁻⁸ s⁻¹ |
This data suggests a relatively slow hydrolysis rate in this specific solvent system, but the rate can be significantly influenced by pH, temperature, and the presence of catalysts.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with an Amine
This protocol outlines a general procedure for reacting this compound with a primary or secondary amine while minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Diisopropylethylamine)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the reaction apparatus consisting of an oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon.
-
Dissolve the amine substrate and the anhydrous base (1.1 equivalents) in the anhydrous solvent in the reaction flask.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Cool the amine solution to 0 °C using an ice bath.
-
Add the solution of this compound dropwise to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with the standard aqueous work-up and purification of the product.
Visualizations
Caption: Hydrolysis of this compound.
References
Preventing degradation of 2,4-dinitrobenzyl derivatives during sample preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-dinitrobenzyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of your compounds during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 2,4-dinitrobenzyl derivatives?
A1: 2,4-Dinitrobenzyl derivatives are susceptible to degradation through three main pathways:
-
Hydrolysis: The ether or ester linkages of these derivatives can be cleaved by water, a reaction that is significantly accelerated under basic (alkaline) conditions.[1][2] Acid-catalyzed hydrolysis can also occur, though it is generally less pronounced for many derivatives.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photochemical reactions, leading to the breakdown of the 2,4-dinitrobenzyl group.[3][4] This can involve complex intramolecular proton transfer events.[3]
-
Oxidation: The nitro groups on the benzene (B151609) ring make the compound susceptible to oxidative and reductive processes. The benzylic position can also be a site for oxidation.
Q2: How can I visually identify if my 2,4-dinitrobenzyl derivative has degraded?
A2: A noticeable color change, often to a yellow or brownish hue, can be an initial indicator of degradation. The formation of 2,4-dinitrophenol (B41442) as a hydrolysis byproduct, for instance, can impart a yellow color to the sample solution. However, visual inspection is not a definitive confirmation of degradation.
Q3: What are the ideal storage conditions for 2,4-dinitrobenzyl derivatives and their solutions?
A3: To ensure the long-term stability of your 2,4-dinitrobenzyl derivatives, adhere to the following storage guidelines:
-
Solid Compounds: Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous, and aprotic solvent like acetonitrile (B52724). Store solutions at low temperatures (2-8°C or -20°C) in amber vials to protect from light. Avoid repeated freeze-thaw cycles. For storage at -70°C, be aware that cryo-concentration in frozen acetonitrile can potentially increase reaction rates between solutes.[5]
Q4: Can derivatization be used to stabilize a sample containing a compound that can form a 2,4-dinitrobenzyl derivative?
A4: Yes, if your analyte is an aldehyde or ketone, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone is a highly effective method to prevent degradation of the original carbonyl compound during sample storage and analysis.[6][7][8]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analytical Signal for my 2,4-Dinitrobenzyl Derivative
This is a common problem that can often be traced back to sample degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis due to pH | Ensure all solvents and buffers are at a neutral or slightly acidic pH (pH 4-6 is often optimal for stability).[2] Avoid basic conditions during extraction and sample preparation. | Minimized formation of hydrolysis byproducts, leading to a more accurate quantification of the intact derivative. |
| Photodegradation | Protect samples from light at all stages of the experiment. Use amber vials, cover sample trays, and work in a dimly lit environment when possible. | Reduced photodegradation, resulting in higher recovery of the parent compound. |
| Thermal Degradation | Keep samples cool during preparation. Use ice baths for sample vials and consider using a cooled autosampler if available. | Slower degradation kinetics, preserving the integrity of the sample until analysis. |
| Oxidative Degradation | De-gas solvents to remove dissolved oxygen. Consider adding a low concentration of an antioxidant like Butylated Hydroxytoluene (BHT) to your sample or standards.[9][10][11][12][13] | Prevention of oxidative breakdown and improved stability of the analyte. |
Issue 2: Appearance of Unexpected Peaks in My Chromatogram
The presence of extra peaks can indicate the formation of degradation products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis Product | Compare the retention time of the unexpected peak with a standard of the expected hydrolysis product (e.g., 2,4-dinitrophenol). If using LC-MS, analyze the mass spectrum of the peak to confirm its identity.[14][15][16] | Confirmation of hydrolysis as the degradation pathway, prompting adjustments to the sample preparation protocol to control pH. |
| Photodegradation Products | Re-prepare a sample while rigorously protecting it from light and compare the chromatograms. | A significant reduction or disappearance of the unexpected peaks in the light-protected sample confirms photodegradation. |
| Oxidation Byproducts | Prepare a sample with and without an antioxidant (e.g., BHT) and compare the chromatograms. | A decrease in the intensity of the unknown peak in the antioxidant-spiked sample suggests it is an oxidation product. |
Experimental Protocols
Protocol 1: General Sample Handling and Storage to Minimize Degradation
-
Solvent Preparation: Use HPLC-grade or higher purity solvents. If aqueous buffers are required, prepare them fresh and adjust the pH to a neutral or slightly acidic range (e.g., pH 6.0). De-gas all aqueous mobile phases.
-
Sample Preparation Environment: Whenever possible, perform sample manipulations in a fume hood with the sash lowered to reduce light exposure. Use amber-colored glassware and vials.
-
Temperature Control: Keep samples on ice or in a cooling block during preparation.
-
Short-Term Storage (up to 24 hours): Store prepared samples in a cooled autosampler (e.g., 4°C) in tightly sealed amber vials.
-
Long-Term Storage: For storage longer than 24 hours, freeze samples at -20°C or -80°C in amber vials. Before analysis, allow samples to thaw completely and equilibrate to room temperature.
Protocol 2: Stabilization of Aldehydes and Ketones by Derivatization with 2,4-DNPH
This protocol is for stabilizing carbonyl compounds by converting them to their more stable 2,4-dinitrophenylhydrazone derivatives.
-
Reagent Preparation: Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of acid catalyst (e.g., phosphoric acid or sulfuric acid). A typical concentration is around 3 mg/mL of DNPH.[1]
-
Derivatization Reaction:
-
To your sample extract (dissolved in a suitable solvent like acetonitrile), add an excess of the DNPH reagent solution.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 1-2 hours). The optimal time and temperature should be determined experimentally.
-
-
Sample Analysis: After the reaction is complete, the sample can be directly injected into the HPLC or LC-MS system for analysis of the stable DNPH derivative.
Quantitative Data Summary
The following table summarizes kinetic data for the hydrolysis of 2,4-dinitrophenyl acetate, which serves as a useful model for understanding the pH-dependent stability of related 2,4-dinitrobenzyl derivatives.
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Half-Life (t½, min) |
| 5.0 | 22.5 | 0.00265 | 261.5 |
| 8.5 | 22.5 | 0.0306 | 22.6 |
Data extracted from a study on the hydrolysis of 2,4-dinitrophenyl acetate.[2] As the data indicates, the rate of hydrolysis increases significantly with an increase in pH.
Visualizations
Caption: Major degradation pathways for 2,4-dinitrobenzyl derivatives.
References
- 1. cac.yorku.ca [cac.yorku.ca]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 11. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
- 13. real.mtak.hu [real.mtak.hu]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
Technical Support Center: HPLC Analysis of 2,4-Dinitrobenzyl Chloride (DNBC) Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 2,4-Dinitrobenzyl chloride (DNBC) derivatives in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) with my DNBC derivatives?
A1: Poor peak shape for DNBC derivatives in HPLC can stem from several factors. Peak tailing, the most common issue, often results from secondary interactions between the analyte and the stationary phase.[1][2] DNBC derivatives, being nitroaromatic compounds, can be prone to strong interactions with residual silanol (B1196071) groups on silica-based columns, especially C18 columns.[1][2] Other causes include mobile phase issues (incorrect pH or buffer strength), sample-related problems (column overload or solvent mismatch), and instrumental factors (extra-column dead volume).[3] Peak fronting is often caused by sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.
Q2: What are secondary interactions and how do they affect my analysis?
A2: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, other interactions, known as secondary interactions, can also occur. For DNBC derivatives, these can include:
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase are acidic and can interact strongly with polar or basic functional groups on the analyte, leading to peak tailing.[2][4]
-
π-π Interactions: The nitro-substituted aromatic ring of the DNBC derivative can interact with aromatic stationary phases (like phenyl columns) or even show secondary π-π interactions with the stationary phase backbone.[5][6]
These secondary interactions can lead to multiple retention mechanisms for the same analyte, resulting in broadened or tailing peaks.[2]
Q3: How does the mobile phase pH affect the peak shape of my DNBC derivatives?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7] For basic analytes, a low mobile phase pH (around 2-3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[3] Conversely, for acidic analytes, maintaining a pH below their pKa is generally recommended.[3] The optimal pH will depend on the specific pKa of your DNBC derivative. Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[4]
Q4: Can the choice of organic solvent in the mobile phase impact peak shape?
A4: Yes, the choice of organic modifier (commonly acetonitrile (B52724) or methanol) can influence selectivity and peak shape. Acetonitrile is generally preferred for its lower viscosity and UV transparency. However, methanol (B129727) can sometimes offer different selectivity due to its protic nature and ability to engage in hydrogen bonding, which might help in mitigating some secondary interactions.[5] If you are facing co-elution or poor peak shape, experimenting with the organic modifier can be a valuable troubleshooting step.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1.2 and is the most common peak shape problem.[1][3]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.5 | Suppresses ionization of residual silanols, minimizing secondary interactions with basic analytes.[3] |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH throughout the analysis, improving reproducibility.[3] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often gives sharper peaks. Methanol can offer different selectivity.[5] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
| Cause | Solution |
| Sample Overload | Decrease the concentration of the sample or reduce the injection volume.[3] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. Injecting in a strong solvent can cause the analyte band to spread before it reaches the column.[3] |
| Column Collapse | This is a more severe issue, often indicated by a sudden drop in retention time along with poor peak shape. It can be caused by using a mobile phase with more than 95% water on a standard C18 column. If this is suspected, flush the column with 100% acetonitrile. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol: Derivatization of an Amine with this compound
This protocol is a general guideline for the derivatization of a primary or secondary amine with this compound for HPLC-UV analysis. Optimization will be required for specific analytes.
Reagents:
-
Amine-containing sample
-
Acetonitrile (HPLC grade)
-
0.1 M Borate buffer (pH ~9.0)
-
This compound (DNBC) solution (e.g., 10 mg/mL in acetonitrile)
-
Quenching reagent (e.g., a primary amine like glycine (B1666218) or ethanolamine)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing sample in a suitable solvent (e.g., acetonitrile or water).
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample solution.
-
Add 200 µL of 0.1 M Borate buffer (pH 9.0).
-
Add 100 µL of the DNBC solution.
-
Vortex the mixture and heat at 60 °C for 30 minutes. The reaction should be carried out in a fume hood as DNBC is a lachrymator.
-
-
Reaction Quenching:
-
Cool the reaction vial to room temperature.
-
Add 50 µL of the quenching reagent to react with the excess DNBC.
-
Allow the quenching reaction to proceed for 10 minutes at room temperature.
-
-
Acidification:
-
Add 50 µL of 0.1 M HCl to stop the reaction and neutralize the buffer.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture with the initial mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. nacalai.com [nacalai.com]
- 6. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide: 2,4-Dinitrobenzyl Chloride vs. 2,4-Dinitrofluorobenzene (Sanger's Reagent) for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary and secondary amines is a critical step in their analysis by High-Performance Liquid Chromatography (HPLC), particularly when the analytes lack a strong chromophore for UV detection. This guide provides a comprehensive comparison of two such derivatizing agents: 2,4-Dinitrobenzyl chloride and the well-established 2,4-dinitrofluorobenzene, famously known as Sanger's reagent. This comparison aims to provide an objective overview of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their analytical needs.
Introduction to the Reagents
Both this compound and 2,4-dinitrofluorobenzene are electrophilic compounds that readily react with the nucleophilic amino group of primary and secondary amines. The introduction of the dinitrophenyl group provides a strong chromophore, enabling sensitive detection of the derivatized amines by UV-Vis spectrophotometry.
2,4-Dinitrofluorobenzene (Sanger's Reagent): Historically significant for its role in the first sequencing of a protein (insulin) by Frederick Sanger, this reagent reacts with the N-terminal amino group of polypeptides.[1] Its reaction with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1]
This compound: As a benzyl (B1604629) halide, this reagent is also highly reactive towards nucleophiles. Its reaction with amines typically follows a nucleophilic substitution pathway. While less documented for routine amine derivatization compared to Sanger's reagent, its structural similarities and potential for high reactivity make it a viable alternative.
Reaction Mechanisms
The derivatization reactions for both reagents involve the formation of a stable covalent bond with the amine.
Performance Comparison
| Parameter | This compound | 2,4-Dinitrofluorobenzene (Sanger's Reagent) |
| Reactivity | Expected to be high due to the benzylic chloride structure. The reaction mechanism is likely SN2-like. | High reactivity due to the strong activation of the aromatic ring by two nitro groups and the good leaving group ability of fluoride (B91410) in SNAr reactions (F > Cl).[2] |
| Reaction Conditions | Typically reacts with amines in the presence of a base to neutralize the HCl byproduct. Mild conditions (room temperature) are often sufficient. | Reacts with amines under mildly alkaline conditions (e.g., sodium bicarbonate solution) at room temperature. |
| Derivative Stability | N-benzylamines are generally stable compounds. | DNP-amines are notably stable, particularly to acid hydrolysis, which is a key feature for their use in protein sequencing. |
| Detection Limit | Data not readily available. Expected to be in the low ng to pg range with UV detection. | Picomole to femtomole detection limits have been reported for DNP-amino acids using HPLC. |
| Selectivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |
| Commercial Availability | Readily available from major chemical suppliers. | Widely available from major chemical suppliers. |
Experimental Protocols
The following are generalized protocols for the derivatization of amines for HPLC analysis. Optimization for specific analytes and matrices is recommended.
Protocol 1: Derivatization with this compound
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Amine standard or sample solution
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)
Procedure:
-
To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: Derivatization with 2,4-Dinitrofluorobenzene (Sanger's Reagent)
Materials:
-
2,4-Dinitrofluorobenzene solution (1% v/v in ethanol)
-
Amine standard or sample solution
-
Sodium bicarbonate solution (1 M)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (6 M for hydrolysis, if applicable)
Procedure for Derivatization:
-
Dissolve the amine sample in a suitable buffer (e.g., 100 µL of 1 M sodium bicarbonate).
-
Add an excess of the 2,4-dinitrofluorobenzene solution (e.g., 200 µL).
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
Acidify the reaction mixture to stop the reaction and precipitate the DNP-amine derivative.
-
The DNP-derivative can be extracted with an organic solvent like diethyl ether.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
For N-terminal amino acid analysis, the DNP-protein is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to cleave the peptide bonds, followed by extraction and analysis of the DNP-amino acid.
Discussion and Conclusion
Both this compound and 2,4-dinitrofluorobenzene serve as effective derivatizing agents for the HPLC analysis of amines by introducing a strongly UV-absorbing dinitrophenyl moiety.
Sanger's reagent is a well-characterized and historically important reagent, particularly for N-terminal amino acid analysis. Its reaction mechanism and the stability of its derivatives are well-documented. The higher electronegativity of fluorine compared to chlorine generally leads to a faster rate of nucleophilic aromatic substitution, suggesting that Sanger's reagent may be more reactive than its chloro-analogue, 2,4-dinitrochlorobenzene.
This compound , on the other hand, is a benzyl halide. While direct comparative data is scarce, benzyl halides are known to be highly reactive in nucleophilic substitution reactions. This suggests that this compound could offer rapid and efficient derivatization. However, the stability of the resulting N-(2,4-dinitrobenzyl)amines under various conditions, particularly strong acid hydrolysis, may not be as robust as that of DNP-amines.
Choice of Reagent:
-
For applications requiring high stability of the derivative, especially for subsequent hydrolysis steps as in protein sequencing, 2,4-dinitrofluorobenzene (Sanger's reagent) is the proven and recommended choice.
-
For general-purpose derivatization of primary and secondary amines for HPLC-UV analysis where high reactivity and potentially milder reaction conditions are desired, This compound presents a promising alternative. However, validation of the method, including assessment of derivative stability, is crucial.
Ultimately, the selection between these two reagents will depend on the specific requirements of the analysis, including the nature of the amine, the sample matrix, and the desired analytical endpoint. Further direct comparative studies are warranted to fully elucidate the performance characteristics of this compound as a derivatizing agent for amine analysis.
References
- 1. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 2. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Sequencing Reagents: 2,4-Dinitrobenzyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the characterization of proteins and peptides, determining the N-terminal amino acid is a critical step for confirming identity, assessing purity, and understanding protein function. This guide provides an objective comparison of two chemical reagents used for N-terminal sequencing: 2,4-Dinitrobenzyl chloride and dansyl chloride. The comparison is based on their reaction mechanisms, performance, and supported by experimental data to aid researchers in selecting the appropriate tool for their analytical needs.
Principle of N-Terminal Amino Acid Identification
Both this compound and dansyl chloride function by labeling the free α-amino group of the N-terminal amino acid of a polypeptide. This derivatization occurs under alkaline conditions. Subsequent acid hydrolysis of the peptide bonds releases all the constituent amino acids. The bond formed between the labeling reagent and the N-terminal amino acid is resistant to this hydrolysis, allowing the labeled amino acid to be identified, typically by chromatographic methods.
It is important to note that while this guide focuses on this compound, much of the comparative literature focuses on its close and more commonly used analog, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. Due to the limited availability of specific performance data for this compound, data for FDNB and the structurally similar 2,4-Dinitrobenzoyl chloride are used as a proxy in this comparison.
Performance Comparison
The primary distinction between these two reagents lies in the nature of their detection. Dansyl chloride provides a fluorescent tag, which allows for significantly more sensitive detection compared to the chromophoric tag of the dinitrophenyl group.
Quantitative Data Summary
| Feature | This compound (and Analogs) | Dansyl Chloride |
| Detection Method | UV-Vis Absorbance | Fluorescence |
| Detection Wavelength | ~360 nm (for DNP derivatives) | Excitation: ~335 nm, Emission: ~526 nm |
| Sensitivity | Lower | Significantly Higher |
| Detection Limit | 0.05 - 4.0 nmol (for DNP derivatives) | Picomole range[1] |
| Reaction pH | Mildly alkaline (pH ~8-9) | Alkaline (pH 9.5-10.0)[1] |
| Reaction Temperature | Room temperature to slightly elevated | 37°C - 75°C[1] |
| Reaction Time | Varies, typically 1-2 hours | 30 - 120 minutes[1] |
| Derivative Stability | DNP-amino acids are stable to acid hydrolysis[2] | Dansyl-amino acids are stable to acid hydrolysis[3] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for N-terminal sequencing using this compound and dansyl chloride.
Detailed Experimental Protocols
The following are generalized protocols and may require optimization based on the specific peptide and available instrumentation.
Protocol 1: N-Terminal Sequencing with this compound (or Analog)
1. Derivatization:
-
Dissolve the peptide sample (approximately 1-10 nmol) in a suitable buffer (e.g., 50 µL of 0.1 M sodium bicarbonate, pH 8.5).
-
Prepare a fresh solution of this compound (or FDNB) in a water-miscible organic solvent (e.g., 10 mg/mL in ethanol).
-
Add a 2-fold molar excess of the dinitrophenylating reagent to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
2. Hydrolysis:
-
After derivatization, dry the sample completely under vacuum.
-
Add 200 µL of 6 M HCl to the dried sample.
-
Seal the tube under vacuum and heat at 110°C for 18-24 hours to hydrolyze the peptide bonds.
-
After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.
3. Identification:
-
Reconstitute the dried hydrolysate in a small volume of a suitable solvent for chromatography (e.g., 50% acetonitrile).
-
Inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the DNB-amino acid using a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV-Vis detector at approximately 360 nm.
-
Identify the DNB-N-terminal amino acid by comparing its retention time with that of known DNB-amino acid standards.
Protocol 2: N-Terminal Sequencing with Dansyl Chloride
1. Derivatization:
-
Dissolve the peptide sample (approximately 0.1-1 nmol) in 20 µL of 0.2 M sodium bicarbonate buffer, pH 9.5-10.0.[1]
-
Prepare a fresh solution of dansyl chloride (5 mg/mL) in anhydrous acetone (B3395972) or acetonitrile.[1]
-
Add an equal volume (20 µL) of the dansyl chloride solution to the peptide solution. A significant molar excess of dansyl chloride is recommended to ensure complete reaction.[1]
-
Incubate the reaction mixture at 37°C for 1-2 hours or 60°C for 30-60 minutes in the dark.[1]
2. Hydrolysis:
-
After incubation, evaporate the solvent under vacuum.
-
Add 100 µL of 6 M HCl to the dried sample.
-
Seal the tube under vacuum and hydrolyze at 110°C for 12-18 hours.
-
After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.
3. Identification:
-
Dissolve the dried hydrolysate in 50% ethanol (B145695) or another suitable solvent.
-
Spot the sample onto a polyamide thin-layer chromatography (TLC) plate or inject it into a reverse-phase HPLC system.
-
For TLC: Develop the chromatogram in two different solvent systems to achieve good separation of the dansyl-amino acids. Visualize the fluorescent spots under a UV lamp.
-
For HPLC: Elute the dansyl-amino acids using a gradient of acetonitrile in an aqueous buffer. Detect the fluorescent derivatives using a fluorescence detector (excitation ~335 nm, emission ~526 nm).[1]
-
Identify the dansyl-N-terminal amino acid by comparing its chromatographic behavior to that of known dansyl-amino acid standards.
Conclusion
Both this compound (and its analogs) and dansyl chloride are effective reagents for the determination of N-terminal amino acids. The choice between them largely depends on the sensitivity required for the analysis. For applications involving limited sample amounts or requiring high sensitivity, dansyl chloride is the superior choice due to the inherent sensitivity of fluorescence detection.[4] The chromophoric method using this compound is a well-established and robust technique, but it is less sensitive. For modern proteomics and drug development applications where sample quantities are often minimal, the high sensitivity afforded by dansyl chloride makes it a more advantageous reagent for N-terminal sequencing.
References
A Researcher's Guide to Alternative Derivatization Reagents for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 2,4-Dinitrobenzyl Chloride for the HPLC Analysis of Amines, Thiols, and Phenols.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation and quantification of a vast array of compounds. However, many analytes, particularly those lacking a strong chromophore, present a significant detection challenge. Pre-column derivatization addresses this by chemically modifying the analyte to enhance its detectability. For years, this compound (DNBC) has been a widely used reagent for this purpose, especially for thiols, phenols, and amines. This guide provides a comprehensive comparison of viable alternative derivatization reagents, presenting their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal reagent for their analytical needs.
Comparison of Derivatization Reagent Performance
The selection of an appropriate derivatization reagent is contingent on the analyte of interest, the required sensitivity, and the desired chromatographic conditions. Below is a summary of the performance of several alternatives to this compound for the derivatization of amines, thiols, and phenols.
For Amines:
| Reagent | Detection Method | Reaction Time & Temperature | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability | Key Advantages & Disadvantages |
| Dansyl Chloride | Fluorescence, UV-Vis | 30-120 min at 38-60°C[1] | LOD: 0.015–0.075 µg/mL; LOQ: 0.05–0.25 µg/mL[2] | Stable when stored in the dark at low temperatures[3] | Advantages: High sensitivity, reacts with primary and secondary amines. Disadvantages: Relatively long reaction time, reagent is sensitive to moisture and light.[3] |
| o-Phthalaldehyde (OPA) | Fluorescence | < 1-2 min at room temperature[4][5] | LOD: 0.1-0.5 pMol/injection[6] | Derivatives can be unstable, with stability lasting less than 30 minutes at room temperature.[7][8] | Advantages: Very fast reaction, low background fluorescence. Disadvantages: Reacts only with primary amines, derivatives are unstable.[7][8][9][10][11] |
| Fluorescamine | Fluorescence | Milliseconds at room temperature[12] | Picomole or ppb level | Rapid hydrolysis in water.[12] | Advantages: Extremely fast reaction, specific for primary amines, low background. Disadvantages: Reagent hydrolyzes quickly in aqueous solutions. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | 20-40 min at room temperature[13][14] | LOD in the femtomole range; LOQ of 1-10 pmol.[13][14] | Derivatives are stable for more than 48 hours.[13] | Advantages: High sensitivity, reacts with primary and secondary amines, stable derivatives. Disadvantages: Reagent can hydrolyze, potential for interference from reagent byproducts.[15] |
For Thiols:
| Reagent | Detection Method | Reaction Time & Temperature | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability | Key Advantages & Disadvantages |
| Monobromobimane (mBBr) | Fluorescence | 7.5-15 min at room temperature | Picomole level | Stable for months when stored frozen.[16] | Advantages: High sensitivity, stable derivatives. Disadvantages: Reagent is light-sensitive. |
| Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence | 60 min at 60°C | 0.07-1.4 pmole[17] | Stable | Advantages: High sensitivity, specific for thiols. Disadvantages: Requires heating for derivatization. |
| N-(1-pyrenyl)maleimide (NPM) | Fluorescence | Not specified | Not specified | Stable for up to 1 month at 4°C | Advantages: Selective for thiols, stable derivatives. Disadvantages: Limited data on reaction kinetics and LOD. |
For Phenols:
| Reagent | Detection Method | Reaction Time & Temperature | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability | Key Advantages & Disadvantages |
| Dansyl Chloride | Fluorescence, UV-Vis | 60 min at 60°C[18] | Not specified | Generally stable | Advantages: High sensitivity, well-established reagent. Disadvantages: Can also react with amines if present. |
| 4-Nitrobenzoyl Chloride | UV-Vis | 1 min at 50°C[19] | LOD: 0.006 to 0.05 mg/L[19][20] | Stable | Advantages: Rapid reaction, good for UV detection. Disadvantages: Lower sensitivity compared to fluorescence-based methods. |
| Diazotized Sulfanilic Acid | UV-Vis | Not specified | Not specified | Stable for months | Advantages: Forms stable derivatives. Disadvantages: Limited quantitative data available in initial searches. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. The following sections provide standardized protocols for key alternative reagents.
Derivatization of Amines with Dansyl Chloride
This protocol is a general guideline for the pre-column derivatization of primary and secondary amines.
Reagents:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10)
-
Amine standard or sample solution
-
Quenching solution (e.g., 10% ammonium hydroxide)[3]
Procedure:
-
To 100 µL of the amine sample or standard in a reaction vial, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution, vortex, and incubate at the desired temperature (e.g., 60°C) for the optimized time (e.g., 60 minutes).[1]
-
Cool the reaction mixture to room temperature.
-
Add a small volume of the quenching solution to react with excess Dansyl Chloride.[3]
-
The sample is now ready for HPLC analysis.
Derivatization of Thiols with Monobromobimane (mBBr)
This protocol is suitable for the derivatization of low molecular weight thiols.
Reagents:
-
Monobromobimane (mBBr) solution (e.g., 30 mM in acetonitrile)[21]
-
Reaction buffer (e.g., 200 mM EPPS or 100 mM Tris-HCl, pH 9.0)[21]
-
Thiol standard or sample solution
-
Quenching/Stopping solution (e.g., 0.1 M HCl)[21]
Procedure:
-
In a microcentrifuge tube, mix the thiol sample or standard with the reaction buffer.
-
Add the mBBr solution and vortex immediately.
-
Incubate the mixture at room temperature in the dark for 7.5 to 15 minutes.[21]
-
Stop the reaction by adding the quenching solution.
-
The derivatized sample is stable and ready for injection into the HPLC system.[21]
Derivatization of Phenols with 4-Nitrobenzoyl Chloride
This protocol is for the derivatization of phenolic compounds for UV detection.
Reagents:
-
4-Nitrobenzoyl Chloride solution (e.g., 2 mg/mL in acetonitrile)[19]
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 8.5)[19]
-
Phenol (B47542) standard or sample solution
Procedure:
-
To 100 µL of the phenol sample or standard, add 100 µL of the borate buffer.[22]
-
Add 100 µL of the 4-Nitrobenzoyl Chloride solution.[22]
-
Vortex the mixture and incubate at 50°C for 1 minute.[19]
-
The reaction mixture can be directly injected into the HPLC system.
Visualizing the Derivatization Workflow
Understanding the experimental workflow is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the key steps in the derivatization processes described above.
Caption: Workflow for the derivatization of amines using Dansyl Chloride.
Caption: Workflow for the derivatization of thiols using Monobromobimane (mBBr).
Caption: Workflow for the derivatization of phenols using 4-Nitrobenzoyl Chloride.
Conclusion
While this compound remains a useful derivatization reagent, a variety of effective alternatives are available for the HPLC analysis of amines, thiols, and phenols. The choice of the most suitable reagent will depend on the specific requirements of the analysis, including the nature of the analyte, the desired sensitivity, and the available instrumentation. This guide provides a starting point for researchers to compare the performance of these alternatives and select the optimal derivatization strategy for their research needs. By carefully considering the reaction conditions, derivative stability, and detection limits, scientists can significantly enhance the accuracy and reliability of their HPLC analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 19. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 20. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. scirp.org [scirp.org]
A Comparative Guide to HPLC Method Validation Using 2,4-Dinitrobenzyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the quantitative analysis of compounds lacking a strong native chromophore, such as amines, amino acids, and alcohols, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a robust strategy to overcome this by covalently attaching a UV-active or fluorescent tag to the analyte. This guide provides an objective comparison of HPLC method validation using 2,4-dinitrobenzoyl chloride, a close structural analog of 2,4-dinitrobenzyl chloride, against other common derivatizing agents. The comparison is supported by experimental data from published studies to aid in the selection of the most appropriate derivatization strategy for a given analytical need.
Performance Comparison of Derivatization Agents
The choice of a derivatization reagent is critical and depends on factors such as the nature of the analyte, the required sensitivity, the stability of the derivative, and the complexity of the sample matrix. The following tables summarize the performance characteristics of HPLC methods validated with various derivatization reagents.
Table 1: Comparison of Quantitative Validation Parameters for Various Derivatization Reagents
| Derivatization Reagent | Analyte Class | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) |
| 3,5-Dinitrobenzoyl Chloride | Biogenic Amines | Not Specified | 0.989 - 0.996[1] | Not Specified | Not Specified | 124 - 864 µg/L[1] |
| o-Phthalaldehyde (OPA) | Amino Acids | 20 - 500 pmol/µL | > 0.999 | 93.3 - 109.4%[2] | < 4.14% (repeatability)[2] | 0.004 - 1.258 µg/cm³[2] |
| Dansyl Chloride | Biogenic Amines | 0.05 - 2.5 µg/mL | > 0.9989[3] | 79.3 - 110.3%[3] | 0.66 - 2.69% (intra-day)[3] | 0.015 - 0.075 µg/mL[3] |
| Dabsyl Chloride | Amino Acids | 10 - 250 µM | > 0.99[4] | Not Specified | Not Specified | Not Specified |
| Benzoyl Chloride | Biogenic Amines | Not Specified | Not Specified | 87.3 - 96.3% | < 4.6% (repeatability) | Not Specified |
Table 2: Key Performance Characteristics of Common Derivatization Agents
| Feature | 2,4-Dinitrobenzoyl Chloride (and analogs) | o-Phthalaldehyde (OPA) | Dansyl Chloride |
| Target Analytes | Primary and secondary amines, phenols, alcohols | Primary amines | Primary and secondary amines, phenols |
| Detection Method | UV | Fluorescence, UV | Fluorescence, UV |
| Derivative Stability | Generally high | Low (can degrade within an hour) | High (derivatives are very stable)[3] |
| Reaction Conditions | Rapid reaction at room temperature in alkaline conditions[1] | Rapid reaction at room temperature | Requires alkaline conditions and longer reaction times, often with heating[3] |
| Advantages | Strong chromophore, stable derivatives, reacts with a broad range of functional groups. | Very high sensitivity with fluorescence detection, rapid reaction. | High sensitivity, stable derivatives. |
| Disadvantages | Excess reagent can interfere and may need to be removed. | Derivatives can be unstable, only reacts with primary amines. | Long reaction times, reagent can also be hydrolyzed, producing fluorescent by-products. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a derivatization-based HPLC method. Below are representative protocols for derivatization with a dinitrobenzoyl chloride analog and other common reagents.
Detailed Protocol for Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from a validated method for the analysis of biogenic amines in fermented foods.[1]
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
2-Propanol
-
50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
Place the sample in a solution of 1 M NaOH.
-
Add 2-propanol to the sample solution.
-
Add 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Allow the reaction to proceed for 3 minutes at ambient temperature.
-
Terminate the reaction by adding 2 M HCl.
-
The resulting dinitrobenzoyl derivatives are then ready for HPLC analysis with UV detection at 260 nm.[1]
General Protocol for Derivatization of Amino Acids with o-Phthalaldehyde (OPA)
This is a general procedure for the pre-column derivatization of amino acids.
Reagents:
-
Borate (B1201080) buffer (pH 9.5)
-
o-Phthalaldehyde (OPA) reagent solution (containing a thiol, e.g., 2-mercaptoethanol)
-
Amino acid standard or sample solution
Procedure:
-
In a reaction vial, mix the amino acid standard or sample with the borate buffer.
-
Add the OPA reagent solution.
-
Allow the mixture to react for a short, defined period (typically 1-2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system for analysis by fluorescence or UV detection.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams depict the chemical derivatization reaction and the general workflow for HPLC method validation.
Caption: Chemical reaction of an amine with 2,4-Dinitrobenzoyl Chloride.
Caption: Workflow for the validation of an HPLC method.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Thiol Derivatization Reagents: Focus on 2,4-Dinitrobenzyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of thiol-containing compounds is critical for understanding cellular redox states, protein function, and drug metabolism. Chemical derivatization is a key strategy to enhance the detection of these molecules, particularly in complex biological matrices. This guide provides an objective comparison of 2,4-Dinitrobenzyl chloride (DNBC) with other common thiol-derivatizing agents, supported by experimental data and detailed protocols to inform method development and troubleshooting.
The derivatization of thiols with this compound (DNBC) is a widely used method for introducing a chromophore that allows for sensitive detection by UV-Visible spectroscopy. The reaction proceeds via a nucleophilic substitution, where the thiol group displaces the chloride on the benzyl (B1604629) moiety of DNBC. However, the accuracy of this method can be compromised by various interferences. This guide explores these challenges and compares DNBC with alternative reagents to provide a comprehensive overview for analytical scientists.
Performance Comparison of Thiol Derivatizing Reagents
The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and robustness of a thiol quantification assay. While DNBC is a cost-effective and readily available reagent, alternatives such as Monobromobimane (mBBr) and N-ethylmaleimide (NEM) offer distinct advantages, particularly in terms of specificity and compatibility with different detection methods.
| Derivatizing Agent | Analyte(s) | Matrix | Detection Method | Limit of Detection (LOD) | Potential Interferences & Side Reactions | Key Advantages | Key Disadvantages |
| This compound (DNBC) | Thiols (e.g., Cysteine) | Biological Samples | HPLC-UV | Analyte Dependent | Primary and secondary amines, phenols, and alcohols can also react.[1] Susceptible to matrix effects from other nucleophiles. | Cost-effective, stable derivatives. | Potential for lack of selectivity, limited information on specific interferences. |
| Monobromobimane (mBBr) | Low Molecular Weight Thiols (e.g., Glutathione (B108866), Cysteine) | Plasma, Cell Lysates | HPLC-Fluorescence | Picomole level[2] | Reagent-derived products, potential for reaction with other nucleophiles at high pH.[2] | High sensitivity, fluorescent derivative.[3][4] | Requires fluorescence detector, reagent is light-sensitive.[3] |
| N-ethylmaleimide (NEM) | Thiols (e.g., Glutathione) | Cultured Cells, Biological Samples | HPLC-UV, LC-MS | µM range (UV)[5][6] | Can react with amines at alkaline pH.[7] Potential for hydrolysis of the maleimide (B117702) ring.[8] | High selectivity for thiols at neutral pH, prevents auto-oxidation.[5][6] | Lower sensitivity with UV detection compared to fluorescent methods.[8] |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) / Ellman's Reagent | Total Thiols | General Biological Samples | Spectrophotometry, HPLC-UV | Micromolar range | Susceptible to interference from any reducing agent, light-sensitive.[9] | Simple, rapid colorimetric assay for total thiol content. | Low sensitivity, prone to interference.[10] |
Experimental Protocols
Derivatization of Thiols with this compound (DNBC)
This protocol provides a general procedure for the derivatization of thiol-containing compounds with DNBC for HPLC-UV analysis.
Materials:
-
This compound (DNBC) solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile)
-
Sample containing thiol analyte
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9)
-
Quenching solution (e.g., a solution of a primary or secondary amine like glycine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare the sample in the chosen buffer. For total thiol analysis, a reduction step with a reducing agent like dithiothreitol (B142953) (DTT) may be necessary to convert disulfides to free thiols. If DTT is used, it must be removed or quenched before adding DNBC.
-
Derivatization Reaction: To the buffered sample, add an excess of the DNBC solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.
-
Quenching: After the incubation period, add the quenching solution to react with the excess DNBC and stop the derivatization reaction.
-
Extraction: Extract the DNBC-thiol derivative into an organic solvent. This step also helps to remove excess reagent and other interfering substances.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC-UV analysis. The dinitrophenyl group provides a strong UV absorbance, typically around 254 nm.
Derivatization of Thiols with Monobromobimane (mBBr)[3][4]
This protocol is adapted for the analysis of low molecular weight thiols in biological samples using HPLC with fluorescence detection.
Materials:
-
Monobromobimane (mBBr) solution (freshly prepared, e.g., 30 mM in acetonitrile)[3]
-
Reaction Buffer (e.g., 100 mM Tris-HCl buffer, pH 9.0-9.5, containing 5 mM DTPA)[3]
-
Quenching Solution (e.g., 0.1 M HCl or 200 mM 5-sulfosalicylic acid)[3]
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the sample (e.g., plasma, cell lysate) in the reaction buffer.
-
Derivatization Reaction: Add the mBBr solution to the sample. Vortex the mixture immediately and incubate for 10-15 minutes at room temperature in the dark.[3][4]
-
Quenching: Stop the reaction by adding the quenching solution.[3]
-
Analysis: The derivatized sample is now stable and ready for injection into the HPLC system. Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the bimane adduct (e.g., Ex: 378 nm, Em: 492 nm).[11]
Derivatization of Thiols with N-ethylmaleimide (NEM)[5][6]
This protocol is optimized for the in situ derivatization of glutathione in cultured cells to prevent auto-oxidation.
Materials:
-
N-ethylmaleimide (NEM) solution (e.g., in phosphate-buffered saline, PBS)
-
Cultured cells
-
Metabolite extraction solvent (e.g., 80% methanol)
-
HPLC-UV or LC-MS system
Procedure:
-
In Situ Derivatization: Incubate the cultured cells in NEM-containing PBS. This allows for the derivatization of intracellular thiols while the cells are intact, thus preserving the in vivo redox state.[5][6]
-
Metabolite Extraction: After incubation, lyse the cells and extract the metabolites using a suitable solvent like 80% methanol.[5][6]
-
Analysis: The resulting extract containing the stable GS-NEM adduct can be directly analyzed by HPLC-UV (monitoring at 210 nm) or by LC-MS for higher sensitivity and selectivity.[5]
Visualization of Experimental Workflows
Caption: General experimental workflows for thiol derivatization.
Caption: Potential interference pathway in DNBC derivatization.
Conclusion
The selection of a thiol derivatization reagent is a critical decision that must be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. While this compound (DNBC) offers a straightforward and cost-effective method for UV-based detection, its susceptibility to interference from other nucleophiles necessitates careful method validation and consideration of sample cleanup procedures.
For applications demanding high sensitivity and specificity, fluorescent reagents like Monobromobimane (mBBr) are superior, albeit at a higher cost and with the need for specialized detection equipment. N-ethylmaleimide (NEM) stands out for its high selectivity for thiols at neutral pH and its utility in preserving the in vivo redox state through in situ derivatization, making it an excellent choice for cellular studies.
Ultimately, a thorough understanding of the potential interferences and a careful optimization of the derivatization and analytical conditions are paramount for achieving accurate and reliable quantification of thiols in complex samples. This guide serves as a starting point for researchers to make informed decisions in their analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS Analysis of Compounds Derivatized with 2,4-Dinitrobenzyl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: Optimizing Analyte Detection Through Strategic Derivatization
In the realm of liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and quantification of a wide array of molecules that otherwise exhibit poor ionization efficiency or chromatographic retention. Among the diverse range of derivatizing agents, 2,4-Dinitrobenzyl chloride (DNBC) has emerged as a valuable tool, particularly for the analysis of thiols and amino acids. This guide provides a comprehensive comparison of DNBC with other commonly employed derivatizing agents, supported by experimental data and detailed protocols to inform your analytical workflow.
Enhancing Thiol Analysis: this compound vs. Alternative Reagents
Thiols, a class of sulfur-containing organic compounds, play crucial roles in biological systems. Their accurate quantification is vital in many areas of research. Derivatization of the reactive sulfhydryl (-SH) group is often essential to improve their stability and detection by LC-MS.
Comparison of Derivatizing Agents for Thiol Analysis
| Feature | This compound (DNBC) | N-ethylmaleimide (NEM) | Monobromobimane (mBrB) |
| Reaction Mechanism | Nucleophilic substitution | Michael addition | Nucleophilic substitution |
| Reaction Conditions | Basic pH, room temperature | pH 7.0, on ice | Room temperature |
| Selectivity | Primarily thiols, but can react with other nucleophiles | High for thiols | High for thiols |
| Ionization Enhancement | Introduces a readily ionizable dinitrophenyl group | Improves chromatographic properties | Forms a fluorescent derivative, enhancing detection |
| Advantages | Stable derivatives, good ionization in negative mode | Minimal side product formation[1] | Sensitive detection[2] |
| Disadvantages | Potential for side reactions with other nucleophiles | Lower ionization efficiency compared to some alternatives[1] | Photolability of derivatives |
Experimental Protocol: Derivatization of Thiols with this compound (General Protocol)
A generalized protocol for the derivatization of thiols with DNBC is as follows. Optimization for specific analytes and matrices is recommended.
-
Sample Preparation: Prepare the sample containing the thiol analytes in a suitable buffer, typically at a basic pH to facilitate the reaction.
-
Reagent Preparation: Prepare a fresh solution of this compound in an organic solvent such as acetonitrile.
-
Derivatization Reaction: Add the DNBC solution to the sample. The molar excess of the derivatizing agent will depend on the concentration of the analytes.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 minutes to a few hours.
-
Quenching: Quench the reaction by adding a small amount of an acid to neutralize the excess base.
-
LC-MS Analysis: Dilute the sample if necessary and inject it into the LC-MS system.
Advancing Amino Acid Analysis: A Comparison of Dinitrobenzyl-based Reagents and Other Alternatives
The analysis of amino acids is fundamental in metabolomics, clinical diagnostics, and food science. Derivatization is a common practice to improve their chromatographic separation and mass spectrometric detection.
Comparison of Derivatizing Agents for Amino Acid Analysis
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (BzCl) |
| Reaction Mechanism | Nucleophilic aromatic substitution | Nucleophilic aromatic substitution | Nucleophilic substitution | Nucleophilic substitution |
| Reaction Conditions | Basic pH, elevated temperature | Basic pH, elevated temperature | Basic pH, elevated temperature | Basic pH, room temperature |
| Ionization Enhancement | Introduces a dinitrophenyl group | Introduces a protonatable N,N-dimethylaminomethyl group | Introduces a hydrophobic dansyl group | Introduces a benzoyl group |
| MS Detection Mode | Primarily negative ion mode | Significantly enhanced signal in positive ion mode[3] | Positive ion mode | Positive ion mode[4] |
| Advantages | Well-established reagent | Greatly improved sensitivity in ESI positive mode[3] | Robust and widely used for primary and secondary amines[5] | Derivatizes a broad range of compounds including amines, phenols, and thiols[4] |
| Disadvantages | Lower sensitivity in positive ESI mode | Newer reagent, less established | Can be less selective | Potential for multiple derivatizations |
A study comparing the derivatization of amino acids with DNFB and the novel compound N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) demonstrated a significant advantage for DMDNFB. The introduction of the N,N-dimethylaminomethyl group in DMDNFB resulted in much larger ion current signals in the commonly used ESI positive mode, thereby enhancing the sensitivity of the analysis[3].
Experimental Protocol: Derivatization of Amino Acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB)
The following protocol is based on the derivatization of amino acids with DMDNFB for LC-ESI-MS analysis[3]:
-
Sample and Reagent Preparation:
-
Dissolve amino acid standards or samples in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Prepare a solution of DMDNFB in acetonitrile.
-
-
Derivatization Reaction:
-
Mix the amino acid solution with the DMDNFB solution.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
-
Sample Cleanup (if necessary):
-
After cooling, the reaction mixture can be diluted with the initial mobile phase for direct injection or subjected to a solid-phase extraction (SPE) cleanup to remove excess reagent and by-products.
-
-
LC-MS Analysis:
-
Perform chromatographic separation on a C18 column.
-
Detect the derivatized amino acids using ESI-MS in positive ion mode.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of derivatization and analysis.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,4-Dinitrobenzyl Chloride and 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two highly activated electrophiles: 2,4-Dinitrobenzyl chloride and 3,5-dinitrobenzoyl chloride. Understanding the distinct reactivity profiles of these reagents is crucial for their effective application in organic synthesis, derivatization reactions, and the development of novel chemical entities. This comparison is based on fundamental principles of organic chemistry, supported by relevant experimental data from analogous systems.
Executive Summary
While both this compound and 3,5-dinitrobenzoyl chloride are rendered highly reactive by the presence of electron-withdrawing nitro groups, their reactivity is channeled through different mechanistic pathways, leading to significant differences in their chemical behavior. 3,5-Dinitrobenzoyl chloride is generally more reactive towards nucleophiles than this compound due to the inherent reactivity of the acyl chloride functional group compared to the benzyl (B1604629) chloride. The former undergoes nucleophilic acyl substitution, a facile process for acyl chlorides, while the latter reacts via nucleophilic substitution at an sp³-hybridized carbon (SN1 or SN2), which is typically a slower process under comparable conditions.
Fundamental Differences in Structure and Reaction Mechanism
The primary distinction between the two compounds lies in the nature of their electrophilic centers.
-
This compound is a substituted benzyl chloride. The electrophilic center is the benzylic carbon (—CH₂Cl). It undergoes nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and stability of the carbocation intermediate.[1][2] The presence of two nitro groups at the ortho and para positions strongly influences the electrophilicity of the benzylic carbon.[3]
-
3,5-Dinitrobenzoyl chloride is a substituted benzoyl chloride. The electrophilic center is the carbonyl carbon (—COCl). It undergoes nucleophilic acyl substitution.[1][4][5] This is a two-step addition-elimination mechanism where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[5] The two nitro groups at the meta positions significantly enhance the electrophilicity of the carbonyl carbon through their strong inductive electron-withdrawing effect.[6][7]
Electronic and Steric Effects on Reactivity
The position and electronic effects of the nitro substituents play a critical role in determining the reactivity of each compound.
-
This compound : The nitro groups at the ortho and para positions can stabilize the transition state of an SN2 reaction by withdrawing electron density. In a potential SN1 pathway, the para-nitro group would destabilize the benzylic carbocation, making this pathway less favorable than for unsubstituted benzyl chloride.
-
3,5-Dinitrobenzoyl chloride : The two nitro groups are in the meta position relative to the carbonyl group. Therefore, they exert a powerful inductive electron-withdrawing effect, significantly increasing the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[6][7] Resonance effects from the meta position are not possible.
Data Presentation: Comparative Reactivity
| Compound | Reaction | Solvent | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl Chloride | Solvolysis | 97% HFIP/H₂O | 3.7 x 10⁻⁴ | 1 |
| p-Nitrobenzoyl Chloride | Solvolysis | 50% Acetone/H₂O | 4.4 x 10⁻² | ~119 |
| 3,5-Dinitrobenzoyl chloride | Hydrolysis | Alkaline solution | Very Rapid (< 2 min) | Not directly comparable, but qualitatively much faster |
Data for Benzoyl Chloride and p-Nitrobenzoyl Chloride adapted from[8]. Qualitative data for 3,5-Dinitrobenzoyl chloride from[9].
The data clearly illustrates that the presence of even one nitro group dramatically increases the reactivity of a benzoyl chloride. It is therefore expected that 3,5-dinitrobenzoyl chloride is significantly more reactive than unsubstituted benzoyl chloride and likely more reactive than this compound in nucleophilic substitution reactions.
Experimental Protocols for Comparative Reactivity Analysis
To obtain direct comparative data, a competition experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a comparative aminolysis reaction monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of amide formation from this compound and 3,5-dinitrobenzoyl chloride with a primary amine (e.g., aniline).
Materials:
-
This compound
-
3,5-Dinitrobenzoyl chloride
-
Aniline (B41778) (or other suitable primary amine nucleophile)
-
Acetonitrile (HPLC grade, dry)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., dilute HCl in acetonitrile)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound, 3,5-dinitrobenzoyl chloride, and the internal standard in dry acetonitrile.
-
Prepare a 0.2 M solution of aniline in dry acetonitrile.
-
-
Reaction Setup (to be performed in parallel for each chloride):
-
In a thermostated reaction vessel at 25°C, add a known volume of the aniline stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the respective chloride stock solution with vigorous stirring. The final concentrations should be, for example, 0.05 M chloride and 0.1 M aniline.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to resolve the starting materials, product, and internal standard.
-
Quantify the concentration of the formed amide product and the remaining chloride at each time point by creating a calibration curve with authentic samples.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k') by plotting ln([Chloride]t/[Chloride]₀) versus time, assuming the amine is in excess.
-
The second-order rate constant (k₂) can be calculated from k'.
-
Conclusion
References
- 1. difference.wiki [difference.wiki]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to Quantitative Thiol Analysis: Evaluating 2,4-Dinitrobenzyl Chloride and Its Alternatives
Principle of Derivatization for Thiol Quantification
The core principle behind the quantitative analysis of thiols by chromatography is the conversion of the highly reactive and often poorly detectable thiol group into a stable derivative with strong ultraviolet (UV) or fluorescence signals. This pre-column derivatization enhances the sensitivity and selectivity of the detection. The choice of derivatizing agent is critical and depends on factors such as the nature of the sample, the required sensitivity, and the available detection methods.
Comparison of Thiol Quantification Methods
The following table summarizes the key performance characteristics of common thiol derivatization agents used in conjunction with High-Performance Liquid Chromatography (HPLC).
| Feature | 2,4-Dinitrobenzyl Chloride (DNBC) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Monobromobimane (B13751) (mBBr) |
| Principle | UV-Absorbance | UV-Absorbance | Fluorescence |
| Detection Wavelength | Expected in UV range | ~326 nm for TNB adduct[1][2] | Excitation: ~380-390 nm, Emission: ~475-492 nm |
| Linearity Range | Data not available | 0.313 - 10 µM (Cysteine), 1.25 - 40 µM (Glutathione)[3] | Wide linear range reported |
| Limit of Quantification (LoQ) | Data not available | 0.313 µM (Cysteine), 1.25 µM (Glutathione)[3] | Data varies by analyte and system |
| Precision (%RSD) | Data not available | Intraday: < 11%, Interday: < 14%[3] | Generally < 15% |
| Accuracy (% Recovery) | Data not available | > 86% for Glutathione (B108866), > 93% for Cysteine[3] | Typically 85-115% |
| Reaction pH | Expected to be slightly alkaline | Neutral to slightly alkaline (pH 7.5)[1] | Alkaline (pH 8.0-9.5) |
| Advantages | Potentially stable derivatives | Well-established method, reliable | High sensitivity, good specificity |
| Disadvantages | Lack of published validation data | Lower sensitivity compared to fluorescent methods | Reagent is light-sensitive |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
Method 1: Thiol Derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
This method is based on the reaction of thiols with DTNB (Ellman's reagent) to form a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by HPLC with UV detection.[1][2]
Reagents:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer
-
Perchloric acid (PCA)
-
Sodium borohydride (B1222165) (for total thiol measurement)
-
Thiol standards (e.g., L-cysteine, Glutathione)
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer and deproteinize with perchloric acid. Centrifuge to collect the supernatant.
-
Derivatization: Mix the sample supernatant with a DTNB solution in a sodium phosphate buffer (pH 7.5). Allow the reaction to proceed at room temperature for approximately 10 minutes.[1]
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of an aqueous solution with 0.9% (v/v) formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detector at 326 nm.[1]
-
Injection Volume: 50 µL.[1]
-
-
Quantification: Create a standard curve by derivatizing known concentrations of thiol standards and analyzing them under the same HPLC conditions. The concentration of thiols in the samples is determined by comparing their peak areas to the standard curve.
Method 2: Thiol Derivatization with Monobromobimane (mBBr)
This method utilizes the reaction of the non-fluorescent monobromobimane with thiols to produce a highly fluorescent and stable thioether adduct, which is then quantified by HPLC with fluorescence detection.
Reagents:
-
Monobromobimane (mBBr)
-
Reaction buffer (e.g., N-ethylmorpholine or borate (B1201080) buffer, pH 8.0)
-
Acetonitrile
-
Thiol standards (e.g., L-cysteine, Glutathione)
-
Acidic solution (e.g., acetic acid or perchloric acid) to stop the reaction
Procedure:
-
Sample Preparation: Prepare cell or tissue extracts in a suitable buffer.
-
Derivatization: Add a freshly prepared solution of mBBr in acetonitrile to the sample in the reaction buffer. Incubate at room temperature in the dark for 15-30 minutes. Stop the reaction by adding an acidic solution.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 380-390 nm and emission at 475-492 nm.
-
Injection Volume: 20-50 µL.
-
-
Quantification: Generate a standard curve using known concentrations of thiol standards derivatized with mBBr. Quantify the thiols in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
The accurate quantification of thiols is essential for studying various cellular processes, particularly those involving oxidative stress. The glutathione antioxidant system is a key signaling pathway in this context.
Caption: General experimental workflow for the quantitative analysis of thiols using HPLC.
Caption: Simplified diagram of the glutathione antioxidant pathway.
Conclusion
The selection of a quantitative method for thiol analysis requires careful consideration of the specific research needs. While this compound is a potential derivatizing agent for UV-based detection of thiols, the lack of published, validated methods with comprehensive performance data makes it difficult to recommend for routine quantitative applications at this time. In contrast, methods based on DTNB and monobromobimane are well-established, with extensive literature supporting their accuracy and precision. The DTNB method offers a robust and cost-effective approach for samples with relatively high thiol concentrations, while the monobromobimane method provides superior sensitivity for trace-level quantification. For researchers and drug development professionals requiring reliable and reproducible thiol quantification, the validated methods using DTNB or monobromobimane are currently the more prudent choices. Further research is needed to fully validate the performance of this compound as a derivatizing agent for quantitative thiol analysis.
References
Cross-reactivity of 2,4-Dinitrobenzyl chloride with other functional groups
For researchers, scientists, and drug development professionals, understanding the reactivity and selectivity of chemical probes is paramount for the robust design of experiments and the accurate interpretation of their results. 2,4-Dinitrobenzyl chloride is a valuable reagent for the derivatization and modification of biomolecules due to its reactive benzyl (B1604629) chloride moiety, which is activated towards nucleophilic attack by the presence of two electron-withdrawing nitro groups. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various functional groups, supported by available experimental data and detailed methodologies.
Principle of Reactivity
This compound reacts with nucleophiles via a nucleophilic substitution reaction. The electron-withdrawing nitro groups at the ortho and para positions of the benzene (B151609) ring make the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond between the 2,4-dinitrobenzyl group and the nucleophile. The general mechanism is depicted below.
Comparison of Reactivity with Functional Groups
While specific kinetic data for this compound is limited in the literature, the reactivity of analogous compounds, such as 2,4-dinitrochlorobenzene and other thiol-reactive probes, provides a strong basis for comparison. The nucleophilicity of the functional group is a key determinant of the reaction rate.
| Functional Group | Representative Amino Acid | Relative Reactivity | Notes |
| Thiol (Thiolate) | Cysteine | Very High | The thiolate anion (R-S⁻) is a potent nucleophile and reacts rapidly with electrophiles. The reaction rate is highly pH-dependent, increasing with pH as the thiol is deprotonated. |
| Amino (primary) | Lysine (B10760008) (side chain), N-terminus | High | The unprotonated primary amine is a good nucleophile. Reactivity is pH-dependent, being significant above the pKa of the amino group. |
| Imidazole (B134444) | Histidine | Moderate | The imidazole ring of histidine is nucleophilic, particularly in its unprotonated form. The reactivity is generally lower than that of primary amines and thiols. |
| Phenol (Phenoxide) | Tyrosine | Low to Moderate | The phenoxide ion (Ar-O⁻) is nucleophilic, but the reaction is generally slower than with amines or thiols and requires higher pH to deprotonate the hydroxyl group. |
| Hydroxyl (aliphatic) | Serine, Threonine | Very Low | Aliphatic hydroxyl groups are weak nucleophiles and generally do not react under physiological conditions. |
| Carboxylate | Aspartate, Glutamate | Negligible | The carboxylate group is a very weak nucleophile and does not typically react with benzyl chlorides. |
Quantitative Data from Analogous Compounds
The following table summarizes kinetic data for the reaction of 2,4-dinitrochlorobenzene with various nucleophiles, which serves as an approximation for the reactivity of this compound.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Piperidine (B6355638) | Nitromethane | 25 | 1.35 |
| Piperidine | Dimethylformamide | 25 | 0.46 |
| Aniline | Toluene | 40 | Varies with concentration (third-order kinetics) |
| Hydrazine | Methanol | 25 | 0.013 |
Note: This data is for 2,4-dinitrochlorobenzene and should be considered as a relative guide. The benzylic chloride in this compound is generally more reactive than the aryl chloride in 2,4-dinitrochlorobenzene.
Comparison with Other Thiol-Reactive Probes
This compound can be compared to other common thiol-reactive probes used in chemical biology and proteomics.
| Probe | Reactive Group | Primary Target | Key Features |
| This compound | Benzyl chloride | Thiols, Amines | Good reactivity, forms stable thioether or amine linkage. |
| Iodoacetamide (IAM) | Iodoacetyl | Thiols | Widely used, high reactivity towards thiols, but can show cross-reactivity with other nucleophiles like histidine and methionine.[1] |
| N-Ethylmaleimide (NEM) | Maleimide | Thiols | High specificity for thiols at neutral pH, forms a stable thioether bond. |
| Dansyl Chloride | Sulfonyl chloride | Primary and secondary amines, phenols, thiols | Fluorescent probe, broader reactivity profile. |
Experimental Protocols
The following protocols provide a general framework for assessing the cross-reactivity of this compound.
Protocol 1: Determination of Reactivity with Amino Acids by HPLC
This protocol allows for the quantitative measurement of the reaction rate of this compound with individual amino acids.
Materials:
-
This compound
-
Amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, N-acetyl-L-tyrosine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile and amino acids in the reaction buffer.
-
Initiate the reaction by mixing the this compound and amino acid solutions in the reaction buffer at a defined temperature.
-
At various time points, quench an aliquot of the reaction mixture with a suitable quenching agent (e.g., excess of a thiol-containing compound like dithiothreitol).
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the amino acid and the appearance of the dinitrophenyl-modified product.
-
Calculate the second-order rate constant from the time-course data.
Protocol 2: Cross-Reactivity Profiling in a Complex Proteome by Mass Spectrometry
This protocol outlines a workflow to identify the sites of modification of this compound in a complex protein mixture, such as a cell lysate.
Procedure:
-
Protein Labeling: Incubate the cell lysate with a specific concentration of this compound for a defined time and temperature.
-
Sample Preparation: Reduce disulfide bonds and alkylate any remaining free thiols with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database, specifying the mass modification corresponding to dinitrobenzylation on potential nucleophilic amino acid residues (Cys, Lys, His, Tyr, etc.). The identification of modified peptides will reveal the sites of cross-reactivity.
Conclusion
This compound is a reactive electrophile that can modify a range of nucleophilic functional groups found in biomolecules. Its primary targets are the highly nucleophilic thiol groups of cysteine residues, followed by the amino groups of lysine and the N-terminus. Reactions with histidine and tyrosine are also possible, particularly at higher pH. When using this compound as a chemical probe, it is crucial to be aware of its potential for cross-reactivity and to design experiments with appropriate controls to ensure the correct interpretation of the results. The provided protocols offer a starting point for systematically evaluating the reactivity and selectivity of this versatile reagent in specific research contexts.
References
A Comparative Guide to Analytical Methods Utilizing 2,4-Dinitrobenzyl Chloride and Its Analogs for Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is a cornerstone of successful research. Many molecules of interest, particularly those lacking a strong chromophore, present a significant challenge for detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization offers a powerful solution by chemically modifying an analyte to introduce a UV-active or fluorescent tag, thereby enhancing its detectability.
This guide provides a comprehensive comparison of analytical methods using 2,4-Dinitrobenzyl chloride and its structurally similar counterparts, such as 2,4-Dinitrobenzoyl chloride and 2,4-Dinitrofluorobenzene. These reagents are widely employed for the derivatization of nucleophilic functional groups, including amines, thiols, phenols, and alcohols. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed methodologies for key applications.
Principle of Derivatization with Dinitrobenzyl Analogs
The utility of this compound and its analogs as derivatizing agents stems from the presence of the dinitrophenyl group, a potent chromophore that imparts strong UV absorbance to the resulting derivative. The reaction typically proceeds via a nucleophilic substitution or addition mechanism, where a nucleophilic functional group on the analyte attacks the electrophilic center of the derivatizing reagent. The two electron-withdrawing nitro groups on the benzene (B151609) ring significantly enhance the electrophilicity of the reaction center, facilitating rapid and efficient derivatization under mild conditions.
Comparative Performance of Dinitrobenzyl Analogs and Other Reagents
The choice of derivatizing agent is critical and depends on the analyte, the sample matrix, and the desired analytical performance. Below is a comparative summary of quantitative data for the analysis of various compound classes using dinitrobenzyl-based reagents and other common alternatives.
Table 1: Comparison of Analytical Methods for Amine and Amino Acid Analysis
| Derivatizing Reagent | Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| 2,4-Dinitrofluorobenzene (DNFB) | Taurine (B1682933) | HPLC-DAD | 0.4 - 500 mg/L | - | - | 82 - 103 |
| o-Phthaldialdehyde (OPA) | Amino Acids | HPLC-Fluorescence | - | - | - | - |
| Dansyl Chloride | Amino Acids | HPLC-Fluorescence | - | Picomole range | - | - |
| Dabsyl Chloride | Amines | HPLC-Vis | - | - | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to varying experimental conditions.
Table 2: Comparison of Analytical Methods for Thiol Analysis
| Derivatizing Reagent | Analyte(s) | Method | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Precision (RSD%) | LOD | LOQ |
| Monobromobimane (mBBr) | Cysteine, Glutathione, etc. | HPLC-Fluorescence | 1.16–35 nmol/mL (GSH) | > 0.99 | 96.7 - 97.6 | 1.1 - 1.6 (Intra-day) | - | - |
| N-ethyl maleimide (B117702) (NEM) | Cysteine, Glutathione, etc. | LC-MS | - | - | - | - | - | - |
| 4,4′-dithiodipyridine (DTDP) | Wine Thiols | HPLC-MS/MS | - | - | - | - | ng/L range | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to varying experimental conditions.
Table 3: Comparison of Analytical Methods for Phenol Analysis
| Derivatizing Reagent | Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) |
| 4-Nitrobenzoyl chloride | Phenol, Chlorophenols | HPLC-UV | 0.02 - 0.9 mg/L | 0.006 - 0.05 mg/L |
| Perfluorooctanoyl chloride | Phenol | GC-MS | 10 - 200 mg/L | 1 mg/L |
| 2,4-Dinitrophenylhydrazine | Phenolic Drugs | Spectrophotometry | 2 - 33 µg/mL | 0.09 - 0.84 µg/mL |
Data compiled from multiple sources. 4-Nitrobenzoyl chloride is presented as a structural analog to 2,4-Dinitrobenzoyl chloride.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the derivatization of different classes of analytes.
Protocol 1: Derivatization of Amino Acids with 2,4-Dinitrofluorobenzene (DNFB) for HPLC Analysis
This protocol is adapted from methods for the analysis of taurine and other amino acids.
1. Reagents and Materials:
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 10 g/L in acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Standard solutions of amino acids
-
Sample containing amino acids
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of borate buffer (pH 9.0).
-
Add 200 µL of the DNFB solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60°C for 60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 600 µL of a diluent (e.g., mobile phase) to the vial and vortex.
-
The sample is now ready for injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 360 nm.
Protocol 2: Derivatization of Thiols with Monobromobimane (mBBr) for HPLC Analysis
This protocol is a general procedure for the analysis of low-molecular-weight thiols.
1. Reagents and Materials:
-
Monobromobimane (mBBr) solution (e.g., 5 mM in acetonitrile, prepared fresh)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA)
-
Trichloroacetic acid (TCA) solution (e.g., 10%) for protein precipitation
-
Standard solutions of thiols (e.g., glutathione, cysteine)
-
Sample containing thiols
2. Derivatization Procedure:
-
For biological samples, precipitate proteins by adding an equal volume of cold 10% TCA. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To 100 µL of the deproteinized sample or standard, add 800 µL of the reaction buffer.
-
Add 100 µL of the mBBr solution.
-
Vortex the mixture and incubate at room temperature for 15 minutes in the dark.
-
Stop the reaction by adding an acid, such as acetic acid.
-
The sample is now ready for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate with acetic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at ~380 nm and emission at ~480 nm.
Visualizing the Workflow and Logic
To better understand the derivatization process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: General reaction scheme for derivatization.
Caption: A typical experimental workflow.
Caption: A guide for selecting a suitable derivatization method.
Conclusion
Derivatization with this compound and its analogs is a robust and effective strategy for the quantitative analysis of a wide range of compounds that lack a native chromophore. The choice of the specific reagent and analytical method should be guided by the nature of the analyte, the required sensitivity, and the available instrumentation. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, enabling them to select and implement the most appropriate derivatization strategy to meet their research objectives. The enhanced reactivity of dinitro-substituted benzoyl chlorides often allows for faster reactions under milder conditions, leading to higher derivatization yields and improved analytical sensitivity.[1]
References
Safety Operating Guide
Proper Disposal of 2,4-Dinitrobenzyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dinitrobenzyl chloride, a corrosive and toxic halogenated organic compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this hazardous material. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling
This compound is classified as a hazardous substance, posing significant risks upon exposure. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.
Emergency Procedures: In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In case of inhalation, move the individual to fresh air. Seek immediate medical attention for any exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof. A full face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Gloves should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat is recommended. |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, when handling the powder outside of a fume hood, or during emergency situations. Use a respirator with a particulate filter for dusts. |
| Body | Closed-toe shoes and long pants | Full-length pants and closed-toe shoes are mandatory to protect against spills. |
Disposal Plan: Primary Method (Recommended)
The primary and most recommended method for the disposal of this compound is to treat it as a halogenated organic hazardous waste and arrange for its collection and subsequent incineration by a licensed environmental waste management company.
Step-by-Step Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams, particularly non-halogenated solvents or aqueous waste.
-
Collect all solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container. This container should have a liner.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
-
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed at all times, except when adding waste.
-
It is highly recommended to use secondary containment to prevent the spread of material in the event of a spill.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Do Not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Plan: Chemical Neutralization (For consideration by trained personnel only)
While not the primary recommended method due to the hazardous nature of the resulting product, chemical neutralization through hydrolysis can be considered as a preliminary treatment step by trained professionals in a controlled laboratory setting. This process converts this compound to 2,4-dinitrophenol (B41442). It is critical to understand that 2,4-dinitrophenol is also a hazardous and regulated waste and must be disposed of accordingly.[1][2]
Experimental Protocol: Hydrolysis of this compound
This procedure should only be performed by personnel experienced with handling hazardous chemicals and with appropriate safety measures in place.
-
Preparation: In a chemical fume hood, prepare a dilute solution of sodium hydroxide (B78521) (e.g., 2M) or sodium carbonate.
-
Reaction: Slowly and with constant stirring, add the this compound waste to the basic solution. The reaction is exothermic, so addition should be gradual to control the temperature.
-
Monitoring: Monitor the reaction for completion. The disappearance of the starting material can be tracked by appropriate analytical methods (e.g., TLC, GC-MS).
-
Acidification: Once the reaction is complete, carefully neutralize the excess base and then acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the 2,4-dinitrophenol.
-
Waste Collection:
-
Collect the precipitated 2,4-dinitrophenol by filtration.
-
Both the solid 2,4-dinitrophenol and the aqueous filtrate must be collected as hazardous waste.
-
The solid 2,4-dinitrophenol waste should be placed in a labeled container for hazardous solids.[2][3][4]
-
The aqueous filtrate should be collected as hazardous aqueous waste.
-
Disposal of 2,4-dinitrophenol: 2,4-dinitrophenol is a toxic and flammable solid that can be explosive when dry.[2] It is identified as a hazardous waste by the EPA and its disposal is regulated.[1] The ultimate disposal method for 2,4-dinitrophenol is incineration.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2,4-Dinitrobenzyl Chloride
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Dinitrobenzyl chloride, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks in a laboratory setting.
Hazard Identification: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof. A full face shield is required when handling larger quantities or when there is a significant risk of splashing.[1][2] |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat is advised.[1] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or during emergency situations. Use a respirator with a particulate filter for dusts.[1][3] |
| Body | Closed-toe shoes and long pants | Mandatory to protect against spills.[1] |
Operational Plan: From Preparation to Disposal
Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep the chemical away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]
Handling:
-
Avoid generating dust.[5]
-
Use appropriate tools and equipment to handle the solid.
-
Do not eat, drink, or smoke in the handling area.
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect any solid waste in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or quenched solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1]
-
Decontamination: All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated. A common method is to rinse with a suitable solvent (e.g., acetone) followed by washing with soap and water. The solvent rinse should also be collected as hazardous waste.[1]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Quantitative Data
| Property | Value |
| Melting Point | 34-36 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup[7] |
Experimental Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
